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L-DOPA-d6

Cat. No.: B12310715
M. Wt: 203.22 g/mol
InChI Key: WTDRDQBEARUVNC-ZAZUUIAJSA-N
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Description

Contextual Significance of L-DOPA in Biological and Biochemical Systems

L-DOPA (L-3,4-dihydroxyphenylalanine) is an aromatic amino acid and a pivotal precursor in the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497). guidetopharmacology.orgmdpi.com It is synthesized from L-tyrosine by the enzyme tyrosine hydroxylase. caymanchem.com L-DOPA is of significant biological importance due to its role in various physiological processes, particularly those regulated by the dopaminergic system, such as motor control, reward, and cognitive functions. guidetopharmacology.orgmdpi.combiorxiv.org Unlike dopamine, L-DOPA can cross the blood-brain barrier, where it is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as dopa decarboxylase. mdpi.commedchemexpress.comnih.gov This metabolic conversion forms the basis for its therapeutic use in conditions characterized by dopamine deficiency. guidetopharmacology.orgmdpi.comnih.gov

Theoretical Frameworks of Stable Isotope Labeling in Biomedical Research

Stable isotope labeling is a powerful technique in biomedical research that utilizes non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), to label molecules of interest. nih.govcreative-proteomics.comsymeres.comcreative-proteomics.com These isotopes possess different atomic masses compared to their naturally abundant counterparts but exhibit similar chemical properties, minimizing perturbation of biological processes. creative-proteomics.comcreative-proteomics.com By introducing labeled substrates into a biological system, researchers can trace their metabolic fates, quantify fluxes through biochemical pathways, and study molecular dynamics. nih.govcreative-proteomics.com The detection and quantification of stable isotopes are typically achieved using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comeurisotop.com Stable isotope labeling offers advantages over radioactive labeling, including safety for in vivo studies in humans and the ability to precisely localize and quantify the label within biomolecules using advanced analytical technologies. nih.gov

Rationale for Deuteration of L-DOPA: Specific Advantages of L-DOPA-d6 in Mechanistic and Quantitative Studies

Deuteration of L-DOPA to produce this compound involves the substitution of hydrogen atoms with deuterium atoms at specific positions within the molecule. This isotopic modification provides distinct advantages for research purposes, primarily related to altered mass, metabolic stability, and kinetic properties.

Role of Deuterium in Tracing Metabolic Fates and Fluxes

Deuterium labeling allows this compound to serve as a traceable marker for L-DOPA and its metabolites within biological systems. nih.govcreative-proteomics.com By administering this compound and subsequently analyzing biological samples (e.g., plasma, urine, tissue extracts) using mass spectrometry, researchers can differentiate the labeled compound and its deuterated metabolites from their endogenous, unlabeled counterparts. This enables the direct measurement of metabolic conversion rates, the identification of metabolic pathways, and the quantification of metabolic fluxes under various physiological or pathological conditions. nih.govcreative-proteomics.comeurisotop.com For instance, tracing the incorporation of deuterium from this compound into downstream catecholamines like dopamine-d6 can provide insights into the activity of AADC and subsequent metabolic enzymes. nih.gov This approach is invaluable for understanding the dynamics of L-DOPA metabolism and its implications in health and disease states.

Utility of this compound as an Internal Standard in Bioanalytical Assays

Stable isotope-labeled analogs like this compound are widely used as internal standards in quantitative bioanalytical methods, particularly those employing mass spectrometry, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). caymanchem.comresearchgate.net An internal standard is a compound added to a sample at a known concentration before analysis to compensate for variations that may occur during sample preparation, extraction, and analysis. researchgate.net this compound is an ideal internal standard for L-DOPA quantification because it possesses very similar chemical and physical properties to unlabeled L-DOPA, ensuring it behaves similarly throughout the analytical process. researchgate.net However, its distinct mass due to the deuterium atoms allows it to be easily differentiated from endogenous L-DOPA by the mass spectrometer. caymanchem.com The ratio of the signal intensity of L-DOPA to that of this compound can then be used to accurately quantify the amount of L-DOPA in the original sample, improving the accuracy and precision of the assay. researchgate.net This is particularly important in complex biological matrices where matrix effects can influence ionization efficiency in mass spectrometry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO4 B12310715 L-DOPA-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO4

Molecular Weight

203.22 g/mol

IUPAC Name

(2S)-2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/t6-/m0/s1/i1D,2D,3D2,4D,6D

InChI Key

WTDRDQBEARUVNC-ZAZUUIAJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[C@@]([2H])(C(=O)O)N)[2H])O)O)[2H]

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)O)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Characterization of L Dopa D6

Advanced Synthetic Routes for Deuterium (B1214612) Incorporation into L-DOPA

The synthesis of L-DOPA-d6 involves sophisticated chemical and chemo-enzymatic strategies to ensure regioselective and, where applicable, stereoselective deuterium incorporation.

Strategies for Regioselective Deuteration at Specific Carbon Positions

Achieving precise deuterium placement is critical for studying specific C-H bond cleavage events in metabolic processes. Deuteration can target the aromatic ring or the aliphatic side chain of L-DOPA akjournals.comakjournals.com.

Deuterium exchange reactions are a common method for introducing deuterium atoms onto the aromatic ring of L-DOPA. Acid-catalyzed isotopic exchange between L-DOPA and heavy water (D₂O) is a widely used approach for aromatic deuteration. For instance, reacting L-DOPA with 6M DCl in D₂O at elevated temperatures (e.g., 50 °C) has been shown to effectively incorporate deuterium into the 2', 5', and 6' positions of the aromatic ring akjournals.comnih.gov. This method can achieve high levels of deuterium incorporation in these positions, often approaching 100% after sufficient reaction time akjournals.comnih.gov. The exchange rate for protons in the 2', 5', and 6' positions of the aromatic ring is reported to be practically the same under certain conditions akjournals.com.

Deuterated triflic acid (TfOD) has also been employed for H/D exchange in aromatic amino acids, including L-DOPA, under milder conditions (e.g., 0 °C or room temperature) clockss.orgscispace.comtandfonline.com. This method can lead to over 90% deuterium incorporation specifically in the aromatic moiety clockss.orgscispace.com. The presence of the catechol moiety in L-DOPA enhances the H/D exchange with TfOD compared to L-tyrosine, promoting swift deuteration even at lower temperatures scispace.com.

L-DOPA possesses a chiral center at the alpha-carbon of the aliphatic side chain. Stereoselective deuteration at this position is important for investigating enzyme mechanisms that exhibit stereospecificity. While the provided search results primarily detail methods for aromatic deuteration and side-chain deuteration in dopamine (B1211576) derived from L-DOPA, they also touch upon stereospecific deuterium substitution at the alpha-carbon position of dopamine achieved through enzymatic decarboxylation of L-DOPA nih.gov. This suggests that appropriately labeled L-DOPA precursors or controlled enzymatic reactions can be used to achieve stereoselective deuteration at the chiral center. For example, enzymatic decarboxylation of L-[α-²H₁]DOPA in H₂O yields the S-[α-²H₁]dopamine enantiomer, while decarboxylation of unsubstituted L-DOPA in D₂O yields the R-[α-²H₁]dopamine enantiomer nih.gov. This highlights the potential for enzymatic methods to control the stereochemistry of deuterium incorporation in the side chain, although direct stereoselective deuteration of the L-DOPA chiral center itself prior to decarboxylation would require specific synthetic strategies.

Deuterium Exchange Reactions for Aromatic Deuteration

Chemical Precursors and Optimized Reaction Pathways for this compound Synthesis

The synthesis of this compound can involve various chemical precursors and optimized reaction pathways, often combining chemical and enzymatic steps to achieve desired labeling patterns.

Enzymatic methods play a significant role in the synthesis of specifically labeled L-DOPA isotopomers. Enzymes can catalyze reactions that introduce deuterium at specific positions with high selectivity. For instance, the enzyme tyrosinase (EC 1.14.18.1) has been used to hydroxylate labeled L-tyrosine precursors to produce selectively labeled L-DOPA isotopomers researchgate.netresearchgate.net. Tryptophanase (EC 4.1.99.1) from E. coli has been shown to catalyze isotopic exchange between the incubation medium (containing D₂O) and the alpha-carbon of certain L-amino acids, including L-tyrosine, which can then be converted to L-DOPA akjournals.comd-nb.info. This enzymatic exchange allows for deuterium incorporation at the alpha-carbon position akjournals.com.

Combining chemical and enzymatic steps offers a powerful approach for the synthesis of complex labeled molecules like this compound. This strategy leverages the specificity of enzymes for certain transformations while utilizing chemical reactions for steps that are not amenable to enzymatic catalysis or for preparing labeled precursors researchgate.netd-nb.info. For example, selectively labeled isotopomers of L-tyrosine can be obtained through chemical or enzymatic methods and then subjected to enzymatic hydroxylation by tyrosinase to yield corresponding L-DOPA isotopomers researchgate.netresearchgate.net. Acid-catalyzed isotopic exchange (chemical) can be used to introduce deuterium into the aromatic ring, followed by potential enzymatic modifications of the side chain, or vice versa akjournals.comnih.govnih.gov. This integrated approach allows for the synthesis of this compound with deuterium atoms at specific positions on both the aromatic ring and the aliphatic chain, depending on the chosen synthetic route and the position of deuterium incorporation in the precursors or reaction media akjournals.comnih.govakjournals.comgoogle.com.

An example of a chemo-enzymatic route involves obtaining [2-²H]-L-tyrosine through enzymatic isotopic exchange catalyzed by tryptophanase in a deuterated medium, followed by enzymatic hydroxylation of the labeled L-tyrosine to [2-²H]-L-DOPA using tyrosinase akjournals.com. This demonstrates how different enzymes can be used in sequence with chemical steps (like preparing deuterated media) to achieve specific labeling patterns.

Table 1: Examples of Deuteration Strategies for L-DOPA

Deuteration Position(s)Method TypeKey Reagents/EnzymesConditionsReferences
Aromatic ring (2', 5', 6')ChemicalDCl in D₂O6M DCl/D₂O, 50 °C, 10-24 hours akjournals.comnih.gov
Aromatic ringChemicalTfOD (Deuterated triflic acid)0 °C or room temperature clockss.orgscispace.comtandfonline.com
Alpha-carbon (via DA)EnzymaticTyrosine decarboxylase (in D₂O)Enzymatic decarboxylation of L-DOPA in D₂O nih.gov
Alpha-carbon (via L-Tyr)EnzymaticTryptophanase (in D₂O) then TyrosinaseIsotopic exchange of L-Tyr, then hydroxylation akjournals.comd-nb.info
Aromatic ring and/or side chainChemo-EnzymaticVaried (chemical & enzymatic steps)Depends on specific isotopomer targeted researchgate.netakjournals.comd-nb.info

Table 2: Spectroscopic Characterization of Deuterated L-DOPA (Examples)

Deuteration Position(s)Analytical TechniqueObservationReferences
Aromatic ring (2', 5', 6')¹H NMRDisappearance or significant reduction of signals for aromatic protons akjournals.comnih.gov
Alpha-carbon¹H NMRDisappearance or significant reduction of signal for the alpha-proton akjournals.com
Overall DeuterationMass SpectrometryIncreased molecular weight corresponding to deuterium incorporation(General Method)

These advanced synthetic methodologies and characterization techniques are essential for producing well-defined this compound isotopomers required for various research applications, including metabolic studies and investigations of enzymatic reaction mechanisms.

Enzymatic Deuteration Approaches

Rigorous Spectroscopic and Chromatographic Techniques for Isotopic Purity and Structural Verification of this compound

The accurate characterization of this compound relies on sophisticated analytical methods that can differentiate between isotopologues (molecules with the same chemical formula but different isotopic compositions) and confirm the structural integrity of the labeled compound. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools employed for this purpose.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Abundance and Enrichment Determination

Isotopic cluster analysis in HRMS involves examining the pattern of peaks corresponding to a molecule's different isotopic forms. Natural abundance of isotopes (like ¹³C and ²H) contributes to the isotopic profile of a non-labeled compound, resulting in small peaks at M+1, M+2, etc., relative to the main molecular ion peak (M⁺). libretexts.org In a deuterated compound like this compound, the introduction of deuterium significantly alters this pattern.

For this compound, with a nominal mass shift of 6 Da compared to unlabeled L-DOPA, the molecular ion region in the mass spectrum will show a cluster of peaks centered around the expected mass of the fully deuterated species. The relative intensities of the peaks within this cluster (e.g., [M+0D]⁺, [M+1D]⁺, [M+2D]⁺, ..., [M+6D]⁺) can be used to calculate the percentage of molecules containing a specific number of deuterium atoms. nih.gov

Deuterium enrichment is quantified by integrating the peak areas of the different isotopologues and calculating the percentage of the total signal that corresponds to the desired deuterated species (this compound, meaning 6 deuterium atoms incorporated) and other partially deuterated forms. rsc.orgnih.gov This analysis requires high mass resolution to clearly distinguish between peaks arising from deuterium incorporation and those from the natural abundance of heavy isotopes like ¹³C. researchgate.net For example, a ¹³C atom adds approximately 1.0034 Da, while a deuterium atom adds approximately 2.0141 Da (relative to ¹H). HRMS can differentiate between these small mass differences. researchgate.net

A hypothetical isotopic cluster analysis for a sample of this compound might show the following relative abundances:

IsotopologueNominal MassRelative Abundance (%)
L-DOPA-d0M< 1
L-DOPA-d1M+1< 1
L-DOPA-d2M+2< 1
L-DOPA-d3M+3< 2
L-DOPA-d4M+4< 5
L-DOPA-d5M+5< 10
This compoundM+6> 80

Note: These are hypothetical values for illustrative purposes. Actual values depend on the synthesis method and purification.

Tandem mass spectrometry (MS/MS) or fragmentation in HRMS provides structural information by breaking the molecule into smaller fragment ions and measuring their mass-to-charge ratios. libretexts.orgscielo.bracs.org For deuterated compounds, analyzing the fragmentation patterns can reveal the location of the deuterium atoms within the molecule. nih.govscielo.brnih.govresearchgate.net

When this compound undergoes fragmentation, the resulting ions will retain the deuterium atoms that were present in the corresponding part of the original molecule. By comparing the mass spectra of this compound and unlabeled L-DOPA, the mass shifts observed in specific fragment ions can indicate which parts of the molecule contain deuterium. scielo.bracs.orgresearchgate.net

For example, if a fragment ion that corresponds to the catechol moiety of L-DOPA shows a mass increase of 3 Da in the this compound spectrum compared to the unlabeled L-DOPA spectrum, it suggests that three deuterium atoms are located on the catechol ring. Similarly, fragmentation that isolates the alanine (B10760859) side chain can reveal deuterium incorporation in that part of the molecule. This comparative analysis of fragmentation pathways allows researchers to map the positions of deuterium atoms. nih.govscielo.bracs.orgresearchgate.net

Detailed research findings often involve proposing fragmentation mechanisms and correlating the observed mass shifts of fragment ions with the expected masses based on the proposed deuterium positions. scielo.bracs.org The absence of a mass shift in a fragment ion known to originate from a specific part of the molecule would indicate the absence of deuterium in that region.

Quantification of Deuterium Enrichment via Isotopic Cluster Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to MS that provides detailed information about the local chemical environment of atomic nuclei, including protons (¹H) and deuterium (²H). studymind.co.uksavemyexams.comsimsonpharma.com It is indispensable for confirming the specific positions of deuterium incorporation in a labeled molecule like this compound. rsc.org

Proton NMR (¹H-NMR) is routinely used for structural elucidation of organic molecules. studymind.co.uksavemyexams.commeasurlabs.comresearchgate.net In the ¹H-NMR spectrum of this compound, the signals corresponding to protons that have been replaced by deuterium will be significantly attenuated or disappear entirely. studymind.co.uksavemyexams.com This is because deuterium nuclei have a different spin quantum number (I=1) compared to protons (I=1/2) and absorb at a different radiofrequency in the NMR experiment. studymind.co.uksavemyexams.comsimsonpharma.comwikipedia.org

For instance, if this compound is labeled at the aromatic ring positions, the ¹H-NMR signals corresponding to the aromatic protons in unlabeled L-DOPA would be absent or significantly reduced in intensity in the this compound spectrum. Similarly, if the deuterium is incorporated into the methylene (B1212753) or methine groups of the alanine side chain, the corresponding proton signals in the ¹H-NMR spectrum would show attenuation. nih.gov

Deuterium NMR (²H-NMR) spectroscopy directly detects the deuterium nuclei in a molecule. wikipedia.orgkeio.ac.jp Unlike ¹H-NMR, which shows the absence of signals in deuterated regions, ²H-NMR provides signals specifically from the deuterium atoms. wikipedia.org This allows for the direct confirmation of deuterium positions and provides information about their chemical environment.

²H-NMR spectra typically have broader signals compared to ¹H-NMR due to the quadrupolar nature of the deuterium nucleus (spin I=1). wikipedia.org However, the chemical shifts of deuterium nuclei are very similar to those of protons in analogous chemical environments. keio.ac.jp Therefore, by referencing the known ¹H-NMR chemical shifts of unlabeled L-DOPA, the signals in the ²H-NMR spectrum of this compound can be assigned to specific deuterated positions. keio.ac.jp

A ²H-NMR spectrum of this compound would show signals corresponding to each unique position where deuterium is incorporated. The integration of these signals can provide information about the relative amount of deuterium at each labeled position, confirming the regioselectivity of the deuteration process. wikipedia.org This direct observation is a definitive method for verifying the location and extent of deuterium labeling.

For example, if this compound is specifically labeled at the six expected positions (e.g., aromatic ring protons and the protons on the alpha and beta carbons of the alanine side chain, depending on the specific synthesis), the ²H-NMR spectrum would show distinct signals for each of these deuterated environments.

The combined application of HRMS (for isotopic purity and enrichment) and NMR spectroscopy (for structural confirmation and deuterium localization) provides a comprehensive analytical profile for this compound, ensuring its quality and suitability for intended applications. rsc.org

¹³C-NMR for Carbon Skeleton Integrity and Deuterium-Induced Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR, is a powerful tool for characterizing isotopically labeled compounds like this compound. It is essential for confirming the integrity of the carbon skeleton and determining the positions and extent of deuterium incorporation. openmedscience.com

In ¹³C-NMR, the presence of deuterium atoms can induce shifts in the chemical signals of nearby carbon atoms. These are known as deuterium-induced shifts. Deuterium has a smaller magnetic moment than hydrogen, which affects the shielding of adjacent carbon nuclei, leading to small but measurable upfield shifts in their ¹³C resonance frequencies. ucla.educlockss.org The magnitude of these shifts is typically small, often in the parts per billion (ppb) range, but they can provide valuable information about the proximity of deuterium to specific carbon centers. clockss.org

Analyzing the ¹³C-NMR spectrum of this compound allows for the confirmation of the carbon framework's integrity, ensuring that the synthetic process has not caused structural rearrangements or degradation. By comparing the ¹³C shifts of this compound to those of unlabeled L-DOPA, researchers can identify which carbon signals are affected by the presence of deuterium, thereby confirming the positions of isotopic substitution. units.it For example, studies on ring-¹³C₆-labeled L-DOPA have enabled the observation of carbon atoms and their oxidation products using ¹³C-NMR. units.it

Solid-state NMR techniques, such as ²H-¹H CP-iCOSY, can also be employed to elucidate local structures and through-space interactions in partially deuterated compounds, providing further insights into the molecular arrangement and deuterium distribution. researchgate.net

Chromatographic Separation Techniques for Impurity Profiling and Isotopic Purity Assessment

Chromatographic methods are indispensable for the purification, impurity profiling, and assessment of isotopic and enantiomeric purity of this compound. Given the structural similarity between L-DOPA and its potential impurities or related compounds, high-resolution separation techniques are necessary. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Separation and Detection

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of L-DOPA and its derivatives, including isotopically labeled forms. mdpi.comresearchgate.netniscpr.res.in HPLC coupled with various detectors, such as UV-Vis or mass spectrometry (MS), provides a robust method for separating this compound from synthesis byproducts, starting materials, and other impurities. mdpi.comresearchgate.netresearchgate.net

The choice of stationary phase and mobile phase is critical for achieving optimal separation. Reversed-phase C₁₈ columns are commonly employed for the analysis of L-DOPA due to its polar nature. mdpi.com Acidic mobile phases, often containing buffers like acetate (B1210297) or phosphate, are used to control the ionization state of L-DOPA and improve peak shape and retention. mdpi.com The addition of ion-pairing reagents to the mobile phase can also enhance the separation of polar analytes like L-DOPA. mdpi.comresearchgate.net

HPLC with electrochemical detection (HPLC-ECD) offers high sensitivity and selectivity for compounds with electroactive functional groups, such as the catechol moiety in L-DOPA and its related impurities. researchgate.net This allows for the detection and quantification of impurities at low levels. researchgate.net

HPLC is used to determine the chemical purity of this compound by separating and quantifying any co-eluting substances. mdpi.com The peak area or height of this compound in the chromatogram, relative to the total peak area of all detected compounds, can be used to estimate its purity. niscpr.res.in

Chiral Chromatography for Enantiomeric Purity Evaluation of this compound

L-DOPA is a chiral molecule, existing as two enantiomers, L-DOPA and D-DOPA. Biological activity is typically associated with the L-enantiomer. Therefore, assessing the enantiomeric purity of this compound is crucial, especially for applications where stereochemistry is important. nih.gov Chiral chromatography is the preferred technique for separating and quantifying enantiomers. mdpi.comgoogle.com

Chiral separation can be achieved using chiral stationary phases or by adding chiral selectors to the mobile phase when using an achiral stationary phase (chiral mobile phase chromatography). mdpi.comgoogle.comnih.gov Various chiral stationary phases are available, designed to interact differently with each enantiomer, leading to their separation. google.com

Chiral HPLC methods have been developed specifically for determining the enantiomeric purity of L-DOPA. mdpi.comnih.govresearchgate.net These methods can effectively separate L-DOPA from its antipode, D-DOPA, allowing for the detection and quantification of even trace amounts of the unwanted enantiomer. nih.govmdpi.com For example, chiral HPLC methods using teicoplanin columns or C₁₈ columns with chiral mobile phases containing compounds like N,N-dimethyl-L-phenylalanine and Cu(II) acetate have been reported for quantifying the D-enantiomer in L-DOPA. mdpi.com Capillary electrophoresis with chiral selectors in the background electrolyte is another technique capable of achieving enantiomeric separation of DOPA. nih.govmdpi.com

The enantiomeric purity of this compound is typically expressed as enantiomeric excess (ee), which is the absolute difference between the mole fractions of each enantiomer. google.com High enantiomeric purity is essential to ensure that the desired biological activity is maintained and to avoid potential effects associated with the incorrect enantiomer. nih.gov

Advanced Analytical Strategies Employing L Dopa D6 in Complex Biological Matrices

Development and Validation of Quantitative Analytical Methods Utilizing L-DOPA-d6 as an Internal Standard

The development and validation of robust quantitative analytical methods are critical for reliable measurement of endogenous compounds in biological samples. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of such methods, compensating for potential variations throughout the analytical workflow. This includes variations in extraction efficiency, matrix effects, and instrument response. Method validation typically involves assessing parameters such as selectivity, sensitivity, linearity, accuracy, precision, matrix effect, and stability, ensuring the method is fit for its intended purpose. u-szeged.humdpi.comnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies for Endogenous L-DOPA and Metabolite Quantification in Biological Samples

LC-MS/MS is a widely employed technique for the quantification of L-DOPA and its metabolites in biological matrices due to its high sensitivity and specificity. researchgate.netresearchgate.netthermofisher.com The coupling of liquid chromatography with tandem mass spectrometry allows for the separation of complex mixtures and the selective detection of target analytes based on their mass-to-charge ratio and fragmentation patterns. thermofisher.com this compound is typically added to biological samples at an early stage of sample preparation to serve as an internal standard.

Optimization of Chromatographic Parameters for Separation of L-DOPA and its Isotopologues

Effective chromatographic separation is crucial in LC-MS/MS to resolve L-DOPA from its endogenous metabolites, precursors, and potential isobaric interferences, as well as from its stable isotope-labeled internal standard, this compound. While L-DOPA and this compound are isotopologues and share very similar chemical properties, chromatographic separation is still important to ensure they elute consistently and to resolve them from other matrix components.

Various stationary phases and mobile phase compositions are explored during method development. Reversed-phase C18 columns are commonly used for the separation of L-DOPA and related compounds. researchgate.netunibas.itpenpublishing.netnih.gov The mobile phase typically consists of a mixture of water and an organic solvent (such as methanol (B129727) or acetonitrile), often with the addition of an acidic modifier like formic acid or acetic acid to improve peak shape and ionization efficiency. u-szeged.huresearchgate.netresearchgate.netunibas.itmdpi.com Gradient elution is frequently employed to optimize the separation of multiple analytes with varying polarities within a single run. researchgate.netresearchgate.net Parameters such as column temperature and flow rate are carefully optimized to achieve adequate resolution, peak shape, and analysis time. mdpi.com Hydrophilic interaction chromatography (HILIC) has also been reported as a suitable technique for the separation of polar compounds like catecholamines and their metabolites. lcms.cz

Selection of Multiple Reaction Monitoring (MRM) Transitions for High Specificity and Sensitivity

In LC-MS/MS, Multiple Reaction Monitoring (MRM) is the preferred mode for quantitative analysis due to its high specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For L-DOPA and this compound, appropriate MRM transitions are selected based on their fragmentation patterns.

Typically, the protonated molecule ([M+H]+) is chosen as the precursor ion in positive ion mode electrospray ionization (ESI), which is commonly used for these polar compounds. u-szeged.huresearchgate.netresearchgate.netthermofisher.comunibas.itmdpi.comnih.gov Fragmentation of the precursor ion in the collision cell yields characteristic product ions. For L-DOPA, a common transition is m/z 198 > 152. unibas.itnih.gov For this compound, the corresponding transition would be shifted by the mass difference of the deuterium (B1214612) atoms, for example, m/z 204 > 158 if the deuterium atoms are incorporated into the core structure. However, if the deuterium atoms are on the phenyl ring, the common transition for [2H3]-L-DOPA is m/z 201 > 154. nih.gov The selection of multiple transitions (quantifier and qualifier ions) for each compound helps confirm the identity of the analyte and improve the reliability of the quantification. unibas.itmdpi.com Optimization of mass spectrometric parameters such as cone voltage and collision energy is performed to maximize the signal intensity of the selected MRM transitions. lcms.cznih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Derivatized Analytes of L-DOPA and its Metabolites

GC-MS can also be used for the analysis of L-DOPA and its metabolites, although these compounds are not volatile or thermally stable enough for GC analysis without prior derivatization. tue.nlresearchgate.net GC-MS, often coupled with electron impact (EI) or chemical ionization (CI), provides high chromatographic resolution and robust fragmentation information. up.ac.zanih.gov The use of this compound as an internal standard in GC-MS methods helps to compensate for variations introduced during the derivatization process and subsequent analysis.

Derivatization Strategies for Volatility and Thermal Stability Enhancement

Derivatization is a critical step in GC-MS analysis of L-DOPA and its metabolites to convert their polar and non-volatile functional groups into more volatile and thermally stable derivatives. Various derivatization reagents and strategies have been developed for catecholamines and related compounds. tue.nlresearchgate.net

Common derivatization approaches include silylation, acylation, and alkylation. Silylation, often using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA), replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. tue.nlresearchgate.net Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), introduces acyl groups. researchgate.net These derivatization reactions must be carefully optimized to ensure complete and reproducible conversion of the analytes and internal standard while minimizing the formation of by-products. researchgate.net The choice of derivatization reagent and reaction conditions depends on the specific analytes and the matrix.

Electron Impact and Chemical Ionization Techniques for Robust Quantitation

GC-MS commonly utilizes Electron Impact (EI) or Chemical Ionization (CI) for the ionization of derivatized analytes. EI is a hard ionization technique that typically produces characteristic fragment ions, which are useful for compound identification through library matching. up.ac.zanih.gov However, EI can sometimes result in limited molecular ions for some compounds. nih.gov

Chemical Ionization (CI), a softer ionization technique, typically produces more abundant molecular ions or protonated molecules ([M+H]+), which can be advantageous for determining the molecular weight and for quantitative analysis, especially when combined with selected ion monitoring (SIM) or selected reaction monitoring (SRM) on a triple quadrupole MS. nih.govacs.org Positive chemical ionization (PCI) and negative chemical ionization (NCI) can be employed depending on the electron-capturing properties of the derivatized analytes. For quantitative analysis using this compound as an internal standard, monitoring specific ions (molecular or fragment ions) for both the derivatized analyte and the derivatized internal standard is performed to determine the analyte concentration based on the ratio of their peak areas. The choice between EI and CI depends on the fragmentation characteristics of the derivatized analytes and the desired level of sensitivity and specificity.

Principles of Isotope Dilution Mass Spectrometry (IDMS) in the Absolute Quantification of Endogenous L-DOPA Levels

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise method for the absolute quantification of analytes in complex samples. The fundamental principle involves adding a known amount of a stable isotope-labeled analogue (the internal standard, e.g., this compound) to the sample before sample processing begins. This spiked internal standard is assumed to behave identically to the endogenous analyte throughout the sample preparation and analysis workflow. researchgate.net

During mass spectrometric analysis, both the endogenous analyte (L-DOPA) and the internal standard (this compound) are detected simultaneously. Quantification is achieved by measuring the ratio of the signal intensities of the analyte and the internal standard. Since a known amount of the internal standard was added, and the ratio of the analyte to the internal standard signal is directly proportional to the ratio of their amounts in the original sample, the absolute concentration of the endogenous analyte can be accurately determined. This approach compensates for potential variations introduced during sample preparation, matrix effects, and instrument variability. chromatographyonline.com

Calibration Curve Construction and Data Processing for IDMS-based Assays

Calibration in IDMS-based assays for L-DOPA involves preparing a series of calibration standards containing known, varying concentrations of authentic L-DOPA and a fixed, known concentration of the this compound internal standard. These standards are subjected to the same sample preparation and analytical procedures as the biological samples.

For each calibration standard, the ratio of the peak area (or signal intensity) of L-DOPA to that of this compound is calculated. A calibration curve is then constructed by plotting these peak area ratios against the corresponding known concentrations of L-DOPA. Typically, a linear relationship is expected over the relevant concentration range. nih.govdergipark.org.tr

Data processing for biological samples involves measuring the peak area ratio of endogenous L-DOPA to the spiked this compound internal standard in each sample. The concentration of L-DOPA in the sample is then determined by interpolating this ratio against the established calibration curve. nih.gov Statistical analysis of calibration curves is performed to assess the precision and accuracy of the method. core.ac.uk

The linearity of the calibration curve is a critical parameter, often assessed by the correlation coefficient (R²). Values above 0.994 indicate good linearity over the tested range. nih.govresearchgate.netresearcher.life

Example Calibration Data (Illustrative):

L-DOPA Concentration (nmol/L)L-DOPA Peak AreaThis compound Peak AreaPeak Area Ratio (L-DOPA / this compound)
0.20XXXYYYZZZ
1.00XXXYYYZZZ
10.0XXXYYYZZZ
100.0XXXYYYZZZ
1500.0XXXYYYZZZ

Note: Actual peak area values and ratios would be determined experimentally.

Minimization of Matrix Effects and Ion Suppression/Enhancement through this compound Internal Standardization

Matrix effects, including ion suppression and enhancement, are significant challenges in the mass spectrometric analysis of biological samples. These effects occur when co-eluting substances from the sample matrix interfere with the ionization efficiency of the analyte, leading to inaccurate quantification. researchgate.netchromatographyonline.comumich.edu

The use of a stable isotope-labeled internal standard like this compound is a highly effective strategy to mitigate matrix effects. Since this compound is chemically almost identical to L-DOPA, it experiences the same or very similar matrix effects during ionization. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, any suppression or enhancement that affects both compounds proportionally is effectively canceled out. chromatographyonline.com

Studies have shown that stable isotope internal standards can compensate for significant ion suppression or enhancement, leading to improved accuracy and precision in quantitative analysis. researchgate.netconfreg.org The matrix effect can be evaluated by comparing the signal of the analyte in a blank matrix spiked post-extraction to the signal in a pure solvent. chromatographyonline.com The use of an internal standard helps normalize the response, compensating for variations caused by the matrix. chromatographyonline.comumich.edu

Methodological Considerations for Sample Preparation and Handling in this compound-based Assays

Effective sample preparation and careful handling are paramount for accurate L-DOPA quantification in biological matrices using this compound as an internal standard. L-DOPA is susceptible to oxidation and degradation, particularly in biological samples, which can lead to inaccurate results if not properly addressed. researchgate.netresearchgate.net

The choice of sample preparation technique depends on the biological matrix and the required sensitivity. Common techniques aim to extract L-DOPA and its metabolites while removing interfering substances that could cause matrix effects or degradation. mdpi.comsci-hub.se

Extraction Techniques for L-DOPA and Metabolites from Various Biological Media (e.g., cell lysates, tissue homogenates, in vitro perfusion fluids)

Various extraction techniques are employed for isolating L-DOPA and its metabolites from biological matrices. For samples with low analyte concentrations, such as biological fluids, pre-concentration and solid-phase extraction (SPE) are often essential to achieve the necessary detection and quantification limits. mdpi.comencyclopedia.pub

Protein precipitation is a common initial step, particularly for matrices like plasma and tissue homogenates, to remove proteins that can interfere with downstream analysis. researchgate.netresearchgate.net Acidic conditions are frequently used for protein precipitation and extraction. researchgate.netnih.gov For instance, protein precipitation using perchloric acid has been reported for L-DOPA analysis in biological samples. researchgate.net Another method involves using trifluoroacetic acid (TFA) for protein precipitation in plasma samples. nih.gov

Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are also widely used for sample clean-up and analyte enrichment. sci-hub.se SPE can effectively remove interfering endogenous compounds and concentrate the target analytes. mdpi.comsci-hub.se Microdialysis, a technique used for sampling interstitial fluid from tissues, yields protein-free samples, simplifying sample preparation as no further clean-up is needed and enzymatic degradation is less of a concern during sampling. diva-portal.org

The specific extraction method may vary depending on the matrix. For example, extraction from plant matrices, which can have higher L-DOPA content, might involve homogenization and solvent extraction. mdpi.comencyclopedia.pub Aqueous solutions, sometimes acidified, are used as extraction solvents. mdpi.compenpublishing.net

Strategies for Preventing Non-Specific Binding and Degradation of this compound during Sample Processing

L-DOPA and its deuterated analogue this compound are prone to oxidation, especially at alkaline pH and in the presence of metal ions. nih.gov Degradation can occur during sample collection, processing, and storage, leading to inaccurate quantification.

Several strategies are employed to prevent non-specific binding and degradation:

Antioxidants: The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, to sample collection tubes and extraction buffers helps to prevent the oxidation of L-DOPA and this compound. confreg.orgresearchgate.net

Acidification: Maintaining samples and extracts at acidic pH can improve stability by reducing oxidation. mdpi.comencyclopedia.pub

Temperature Control: Keeping samples and extracts at low temperatures (e.g., 4°C or -20°C) during processing and storage significantly slows down degradation. medchemexpress.comresearchgate.netuni.lu

Use of Chelating Agents: Metal ions can catalyze L-DOPA oxidation. The addition of chelating agents like EDTA can sequester these metal ions, thereby reducing degradation. nih.gov

Minimizing Exposure to Light and Oxygen: L-DOPA is light-sensitive, and exposure to oxygen promotes oxidation. Samples should be stored in the dark and processed under an inert atmosphere if possible.

Prompt Processing and Analysis: Processing samples as quickly as possible after collection minimizes the time available for degradation to occur.

Proper storage conditions are also critical. L-DOPA in plasma has limited stability at room temperature but is more stable when stored at -70°C to -80°C. researchgate.net With stabilization strategies, the stability in biological matrices is significantly improved. researchgate.net

By implementing these methodological considerations during sample preparation and handling, the integrity of L-DOPA and this compound is preserved, ensuring the accuracy and reliability of the IDMS-based quantitative analysis in complex biological matrices.

Investigating Biotransformation and Metabolic Fates of L Dopa D6 in Preclinical and in Vitro Systems

In Vitro Metabolic Profiling of L-DOPA-d6 in Cellular and Subcellular Fractions

In vitro studies using cellular and subcellular fractions are instrumental in dissecting the metabolic pathways of this compound. These systems allow for controlled environments to investigate the activity of specific enzymes involved in L-DOPA metabolism, such as aromatic L-amino acid decarboxylase (AADC), catechol-O-methyltransferase (COMT), and monoamine oxidase (MAO) researchgate.netresearchgate.net. By incubating this compound with these fractions or cell cultures expressing these enzymes, researchers can identify and quantify the resulting deuterated metabolites.

Identification and Quantification of Deuterated Metabolites Formed by Specific Enzymes (e.g., AADC, COMT, MAO)

The primary metabolic pathways of L-DOPA involve decarboxylation by AADC to form dopamine (B1211576), O-methylation by COMT to form 3-O-methyldopa (3-OMD), and metabolism of dopamine by MAO and COMT into various downstream metabolites researchgate.netwikipedia.orgnih.gov. Using this compound allows for the tracking of the deuterated label through these pathways, enabling the specific identification and quantification of metabolites derived directly from the administered deuterated precursor. Analytical techniques such as liquid chromatography with tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose due to their sensitivity and specificity in distinguishing deuterated from non-deuterated compounds nih.govnih.govresearchgate.net.

Detection of Deuterated Dopamine, Norepinephrine (B1679862), Epinephrine (B1671497), and their Metabolites (e.g., HVA, MHPG, VMA)

Following administration, this compound is expected to be converted to deuterated dopamine (dopamine-d6) by AADC researchgate.netwikipedia.org. Dopamine-d6 can then be further metabolized. Enzymes like dopamine beta-hydroxylase (DBH) can convert dopamine-d6 to deuterated norepinephrine (norepinephrine-d6), and phenylethanolamine N-methyltransferase (PNMT) can convert norepinephrine-d6 to deuterated epinephrine (epinephrine-d6) researchgate.net. The metabolic breakdown of these deuterated catecholamines by MAO and COMT yields various deuterated metabolites, including homovanillic acid-d6 (HVA-d6), 3-methoxy-4-hydroxyphenylglycol-d6 (MHPG-d6), and vanillylmandelic acid-d6 (VMA-d6) researchgate.netnih.gov. Studies using deuterated L-DOPA have successfully detected deuterated dopamine and its metabolites in biological samples, demonstrating the utility of the deuterated label in tracing the metabolic fate nih.govplos.orgplos.org. For instance, LC-MS/MS methods have been developed to quantify deuterated and non-deuterated forms of L-DOPA and its metabolites, including dopamine, 3-MT, 3-OMD, DOPAC, and HVA in plasma and urine nih.govnih.gov.

Analysis of Deuterated 3-O-Methyldopa and other O-methylated products

COMT catalyzes the O-methylation of L-DOPA to form 3-O-methyldopa (3-OMD) researchgate.netwikipedia.org. When this compound is used as a substrate, deuterated 3-O-methyldopa (3-OMD-d6) is formed. This metabolic pathway is particularly relevant as COMT can be a significant route of L-DOPA metabolism, especially when AADC activity is saturated or inhibited wikipedia.orgresearchgate.net. The analysis of 3-OMD-d6 levels in in vitro systems provides insights into the extent of COMT-mediated metabolism of the deuterated precursor. Methods for quantifying 3-OMD in biological samples, which can be adapted for deuterated forms, have been established using techniques like HPLC-MS/MS semanticscholar.orgnih.gov.

Kinetics of Deuterated Metabolite Formation in Isolated Enzyme Systems and Cell Cultures

Investigating the kinetics of deuterated metabolite formation in isolated enzyme systems or cell cultures expressing specific enzymes provides quantitative data on enzyme activity and substrate affinity. Using this compound as a substrate allows for the determination of kinetic parameters and the assessment of how deuterium (B1214612) substitution might influence enzyme activity.

Determination of Vmax and Km values using this compound as a Substrate

Enzyme kinetics are typically described by parameters such as Vmax (maximum reaction velocity) and Km (Michaelis constant), which reflects the substrate concentration at which the reaction rate is half of Vmax core.ac.ukbrieflands.comresearchgate.net. By incubating varying concentrations of this compound with isolated enzymes (like purified AADC, COMT, or MAO) or cell lysates and measuring the rate of formation of specific deuterated metabolites, Vmax and Km values for this compound can be determined. Comparing these values to those obtained with non-deuterated L-DOPA can reveal potential kinetic isotope effects, where the deuterated substrate might exhibit different binding affinity or catalytic turnover rates. While specific Vmax and Km values for this compound with human AADC, COMT, or MAO were not explicitly found in the provided search results, studies on L-DOPA metabolism by enzymes like tyrosinase have reported Km and Vmax values for the non-deuterated compound, illustrating the methodology core.ac.ukbrieflands.comresearchgate.netnih.govscispace.com. The principle extends to using deuterated substrates to probe the kinetics of enzymes involved in catecholamine metabolism.

Assessing Enzyme Inhibition and Activation using Deuterated Substrates

Deuterated substrates like this compound can also be valuable tools for assessing the effects of potential enzyme inhibitors or activators. By performing kinetic studies in the presence of varying concentrations of test compounds and using this compound as the substrate, researchers can determine inhibition constants (Ki) or activation parameters. The use of a deuterated substrate can be particularly useful in studies where there might be high endogenous levels of the non-deuterated substrate or product, as the deuterated forms can be easily distinguished analytically nih.govnih.gov. This allows for a clearer assessment of the compound's effect on the enzyme metabolizing this compound. Studies on enzyme inhibition using L-DOPA as a substrate, such as tyrosinase inhibition by quercetin (B1663063) or benzaldehyde (B42025) derivatives, demonstrate the general approach to assessing enzyme modulation through kinetic analysis core.ac.ukbrieflands.com. Applying this methodology with this compound would provide specific data on how inhibitors or activators affect the metabolism of the deuterated compound.

Data Tables

While specific quantitative data (Vmax, Km, metabolite concentrations) for this compound from the search results were not in a format readily extractable for direct table generation within the strict scope, the search results indicate that such data are typically generated in studies employing LC-MS/MS for quantification of deuterated metabolites nih.govnih.gov. An example structure for how such data would be presented based on the discussed metabolic pathways is provided below.

Example Data Table Structure (Illustrative)

Enzyme System/Cell TypeSubstrateMetabolite FormedAnalytical MethodKey Finding/Data (Illustrative)Citation
Isolated AADCThis compoundDopamine-d6LC-MS/MSVmax = X, Km = Y[Relevant Study]
Liver S9 FractionThis compound3-OMD-d6LC-MS/MSRate of formation = Z[Relevant Study]
Cell Culture (expressing MAO)Dopamine-d6HVA-d6, DOPAC-d6LC-MS/MS% Conversion = W[Relevant Study]

Detailed Research Findings

Research using deuterated L-DOPA, such as L-DOPA-d3, has demonstrated altered metabolic profiles compared to non-deuterated L-DOPA. Studies in rats showed that a triply deuterated isoform (α,β,β-D3-L-DOPA) led to increased duration of dopamine output and reduced noradrenaline output, suggesting reduced activity of MAO and DBH towards the deuterated carbons ki.se. This highlights the potential for deuterium substitution to influence the rate of enzymatic degradation of L-DOPA and its downstream metabolites. Furthermore, analytical methods have been developed and validated using LC-MS/MS for the simultaneous quantification of deuterated and non-deuterated L-DOPA and several of its metabolites in biological fluids, confirming the feasibility of tracking the metabolic fate of this compound in in vitro and preclinical settings nih.govnih.gov. While some studies focused on the in vivo effects of deuterated L-DOPA, the underlying principles of enzymatic biotransformation by AADC, COMT, and MAO are directly applicable to in vitro systems ki.seresearchgate.net. In vitro studies using cell lines engineered to express specific enzymes, such as LUHMES cells overexpressing AADC, have been used to study L-DOPA uptake and metabolism, providing a model for investigating the biotransformation of this compound in a controlled cellular environment uni.lu.

In Vivo Isotope Tracing Studies of this compound in Animal Models (e.g., Rodents, Non-Human Primates)

In vivo studies utilizing deuterated L-DOPA, such as this compound or selectively deuterated forms like SD-1077 (which is primarily d3- and d2-deuterated L-DOPA), are conducted in animal models to investigate its pharmacokinetics and metabolism nih.govresearchgate.net. These studies often involve rodents, such as rats and mice, which are commonly used models for Parkinson's disease research, often after being treated with neurotoxins like 6-hydroxydopamine (6-OHDA) to mimic the dopaminergic degeneration seen in the disease nih.govnih.gov. Non-human primates are also used in L-DOPA research nih.gov.

The use of deuterated L-DOPA allows researchers to trace its pathway and the formation of its deuterated metabolites within the living system, providing insights into biotransformation processes that are not possible with unlabeled L-DOPA alone researchgate.net. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are crucial for detecting and quantifying this compound and its deuterated metabolites in biological samples nih.govresearchgate.net.

Systemic Distribution and Tissue Uptake Dynamics of this compound and its Deuterated Metabolites

Studies in animal models help to understand how this compound is distributed throughout the body and taken up by various tissues, including the brain. Following administration, this compound crosses the blood-brain barrier, similar to unlabeled L-DOPA, and is converted to deuterated dopamine within the brain medchemexpress.commedchemexpress.com.

Animal studies have shown that deuteration can influence the metabolism of the resulting deuterated dopamine, potentially slowing down its breakdown by enzymes like monoamine oxidase (MAO) nih.govresearchgate.net. This altered metabolism can affect the levels and duration of deuterated dopamine in the brain nih.govresearchgate.net.

Quantitative Spatiotemporal Analysis of Deuterated Compound Distribution in Organs

Quantitative analysis of deuterated compound distribution in organs over time provides valuable spatiotemporal information about their pharmacokinetics. Techniques such as imaging mass spectrometry can be used to visualize the localization of deuterated L-DOPA and its deuterated metabolites, such as deuterated dopamine and norepinephrine, in brain tissue sections plos.org. This allows for the differentiation between endogenous and exogenously administered compounds plos.org.

While specific quantitative spatiotemporal data for this compound distribution in various organs from the provided search results is limited, studies with related deuterated compounds and unlabeled L-DOPA highlight the methodologies used. For instance, studies with 13C/15N-enriched L-DOPA in mice have used NMR to monitor dopamine levels in brain and liver extracts nih.govd-nb.info. In studies with 6-[18F]fluoro-L-DOPA, a radiolabeled analog, and [3H]L-DOPA in rats, the distribution and metabolism in plasma, striatum, and cerebellum were analyzed over time nih.gov. These studies demonstrate the feasibility of quantitative analysis of labeled compounds in different tissues.

Table 1: Example of Tissue Distribution Analysis (Conceptual based on search results)

CompoundTissueTime PointConcentration (e.g., ng/mg or pmol/sample)Citation (Example)
This compoundStriatumX minData from future studies-
Deuterated DopamineStriatumY minData from future studies-
This compoundLiverZ minData from future studies-

Note: Specific quantitative data for this compound distribution in various organs was not explicitly found in the provided search snippets. The table above is illustrative of the type of data that would be generated in such studies.

Microdialysis Applications for Monitoring Extracellular Levels of Deuterated Analytes

Microdialysis is a technique used to measure the extracellular levels of analytes in specific tissues, such as the brain, in living animals nih.govmdpi.com. This technique can be applied to monitor the extracellular concentrations of this compound and its deuterated metabolites, particularly deuterated dopamine, in real-time researchgate.net.

Studies using microdialysis with unlabeled L-DOPA in animal models, including 6-OHDA-lesioned rats, have provided insights into the dynamics of extracellular dopamine levels following L-DOPA administration nih.govnih.gov. These studies demonstrate that L-DOPA increases extracellular dopamine levels in the striatum and other brain regions nih.govnih.gov. Applying microdialysis with this compound allows for the specific monitoring of deuterated dopamine derived from the administered labeled precursor, helping to differentiate it from endogenous dopamine pools and providing a clearer picture of the impact of the deuterated compound on extracellular neurotransmitter dynamics researchgate.net.

Studies in rodents confirmed that selectively deuterated L-DOPA (SD-1077) enhances striatal dopamine output, as measured by microdialysis, more effectively than unlabeled L-DOPA nih.gov.

Characterization of Excretion Pathways of Deuterated Compounds (e.g., urinary, biliary)

The excretion pathways of this compound and its deuterated metabolites are important aspects of their pharmacokinetics. The primary route of excretion for L-DOPA and its metabolites is typically via the urine wikipedia.orgnih.govcapes.gov.br. Studies investigating the excretion of deuterated L-DOPA would involve collecting urine and potentially bile samples from animal models following administration of this compound and analyzing the presence and quantity of the parent compound and its deuterated metabolites using techniques like LC-MS/MS nih.govnih.gov.

Studies with unlabeled L-DOPA have shown that its administration leads to increased urinary excretion of dopamine and its metabolites, such as homovanillic acid (HVA) nih.gov. Analysis of urinary excretion patterns of deuterated compounds can help to understand the metabolic fate and elimination kinetics of this compound and its downstream products nih.govgla.ac.uk.

Table 2: Example of Urinary Excretion Analysis (Conceptual based on search results)

CompoundSample TypeExcretion Amount (e.g., % of dose)Time IntervalCitation (Example)
This compoundUrineData from future studies0-24 hours-
Deuterated DopamineUrineData from future studies0-24 hours-
Deuterated HVAUrineData from future studies0-24 hours-

Note: Specific quantitative urinary or biliary excretion data for this compound was not explicitly found in the provided search snippets. The table above is illustrative of the type of data that would be generated in such studies.

Exploration of Kinetic Isotope Effects (KIEs) using this compound to Elucidate Reaction Mechanisms

Kinetic isotope effects (KIEs) occur when the substitution of an atom in a molecule with one of its isotopes affects the rate of a chemical reaction juniperpublishers.comresearchgate.net. Deuterium substitution, as in this compound, can lead to significant KIEs, particularly when a bond to the deuterated atom is broken in the rate-determining step of a reaction researchgate.netprinceton.edu. Studying KIEs using this compound can provide valuable information about the mechanisms of the enzymatic reactions involved in its metabolism.

The primary metabolic pathways of L-DOPA involve decarboxylation by aromatic L-amino acid decarboxylase (AADC) to form dopamine and O-methylation by catechol-O-methyltransferase (COMT) to form 3-O-methyldopa (3-OMD) wikipedia.orghmdb.ca. Deuterium substitution at specific positions in this compound can influence the rates of these enzymatic reactions. For instance, deuteration at the alpha or beta carbons of L-DOPA can affect the decarboxylation by AADC and subsequent metabolism of dopamine by enzymes like MAO and dopamine beta-hydroxylase nih.gov.

Theoretical and Experimental Determination of Primary and Secondary KIEs for L-DOPA Metabolism

KIEs can be determined experimentally by comparing the reaction rates of the deuterated compound (this compound) and its non-deuterated counterpart (L-DOPA) under controlled conditions, often in in vitro enzyme assays or in vivo studies juniperpublishers.comresearchgate.net. Primary KIEs occur when the isotopically substituted atom is directly involved in the bond breaking or formation during the rate-determining step princeton.edu. Secondary KIEs occur when the isotopic substitution is at an atom not directly involved in bond changes in the rate-determining step, but still affects the reaction rate through changes in bond vibrations or hybridization princeton.edu.

Theoretical calculations, often using computational chemistry methods, can complement experimental KIE studies by providing insights into the transition states and energy barriers of the enzymatic reactions nih.gov. These calculations can help to predict and interpret the observed KIEs, contributing to a better understanding of the reaction mechanisms nih.gov.

For L-DOPA metabolism, KIEs can be investigated for the AADC-catalyzed decarboxylation and the COMT-catalyzed O-methylation. Studies have theoretically investigated primary carbon and secondary hydrogen KIEs in the decarboxylation of L-DOPA catalyzed by AADC nih.gov. These theoretical studies can provide insights into the role of the enzyme and cofactor (pyridoxal 5'-phosphate) in the reaction mechanism nih.gov. Experimentally determining the KIEs for this compound at different deuteration positions for these enzymes can help to validate theoretical predictions and pinpoint the steps most affected by the isotopic substitution. For example, deuteration at the alpha-carbon might yield a primary KIE for AADC activity, while deuteration on the aromatic ring might reveal secondary effects on enzyme binding or activity.

Studies have shown that selective deuteration in SD-1077 is aimed at reducing the degradation of central dopamine by exploiting a primary kinetic isotope effect nih.gov. This suggests that the deuteration in this compound affects a step involving bond breaking at a deuterated position in the dopamine metabolic pathway, likely catalyzed by enzymes such as MAO nih.govresearchgate.net.

Table 3: Examples of Potential KIE Data for this compound Metabolism (Conceptual)

EnzymeReaction Step Affected (Hypothetical)Deuteration PositionType of KIE (Primary/Secondary)Experimental kH/kDTheoretical kH/kDCitation (Example)
AADCDecarboxylationAlpha-carbonPrimaryData from future studiesData from future studies nih.gov
MAOOxidative deamination of DopamineAlpha/Beta-carbonsPrimaryData from future studiesData from future studies nih.govresearchgate.net
COMTO-methylationAromatic HydroxylSecondaryData from future studiesData from future studies-

Note: Specific experimental and theoretical KIE data for this compound at specific positions was not extensively detailed in the provided search snippets. The table above is illustrative of the type of data that would be generated in such studies, drawing upon the general principles of KIEs and known L-DOPA metabolic pathways.

L-DOPA (L-3,4-dihydroxyphenylalanine) is a crucial amino acid that serves as the metabolic precursor to the catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine. wikipedia.orghmdb.ca Its biotransformation involves several key enzymatic pathways. Deuterium substitution, as in this compound, is a technique used to create isotopically labeled analogs of compounds. informaticsjournals.co.ingoogle.com This substitution can influence the rate of metabolic reactions due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond compared to a carbon-hydrogen bond can slow down enzymatic cleavage at the deuterated position. informaticsjournals.co.ingoogle.comki.se Studying the biotransformation and metabolic fates of this compound in preclinical and in vitro systems provides valuable insights into its metabolic pathways and the impact of isotopic labeling on enzyme kinetics.

The metabolic fate of L-DOPA is primarily governed by enzymes such as Aromatic Amino Acid Decarboxylase (AADC), Catechol-O-Methyltransferase (COMT), and Monoamine Oxidase (MAO). google.comki.sefrontiersin.org In preclinical and in vitro studies, this compound serves as a powerful tool to trace specific metabolic routes and quantify metabolites using techniques like mass spectrometry. The incorporation of deuterium atoms at specific positions allows researchers to differentiate the administered this compound from endogenous L-DOPA and its metabolites, enabling precise investigations into absorption, distribution, metabolism, and excretion (ADME) profiles.

Elucidation of Rate-Limiting Steps and Transition States in Enzyme Catalysis via KIEs

Kinetic isotope effects (KIEs) are a fundamental tool in enzymology used to probe reaction mechanisms and identify rate-limiting steps. informaticsjournals.co.inbibliotekanauki.plnih.gov By comparing the reaction rates of a molecule and its isotopically labeled analog (such as L-DOPA and this compound), researchers can gain insights into the bond-breaking or bond-forming events occurring during the transition state of an enzymatic reaction. A significant KIE indicates that the cleavage or formation of the bond involving the isotopically labeled atom is part of the rate-determining step of the reaction.

In the context of L-DOPA metabolism, applying KIE analysis with this compound can help elucidate the specific steps catalyzed by AADC, COMT, and MAO that are most affected by the presence of deuterium. This can reveal critical details about the enzyme's catalytic mechanism and the transition state structure.

Investigating KIEs in Aromatic Amino Acid Decarboxylase (AADC) Activity

Aromatic Amino Acid Decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is the enzyme responsible for the conversion of L-DOPA to dopamine. wikipedia.orghmdb.ca This reaction involves the decarboxylation of L-DOPA. Studies investigating the KIEs in the decarboxylation of L-DOPA catalyzed by AADC have been conducted using isotopically labeled substrates. nih.gov These studies, often employing computational methods alongside experimental approaches, aim to understand the role of the enzyme and its cofactor, pyridoxal (B1214274) 5'-phosphate (PLP), in lowering the reaction barrier. nih.gov

While specific KIE data for this compound with AADC may require detailed literature search, the principles established with other deuterated L-DOPA isotopomers or related PLP-dependent decarboxylases are applicable. For instance, investigations into the primary carbon and secondary hydrogen KIEs in L-DOPA decarboxylation have provided insights into the transition state and the influence of the PLP cofactor. nih.gov A significant KIE at a specific position would suggest that the bond involving the deuterium atom at that position is being broken or altered in the rate-determining step of the decarboxylation reaction catalyzed by AADC.

Assessing KIEs in Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) Reactions

Catechol-O-Methyltransferase (COMT) is an enzyme that methylates catecholamines, including L-DOPA, to form 3-O-methyldopa. google.comsemanticscholar.org This methylation is a significant metabolic pathway for L-DOPA, particularly when AADC is inhibited. google.comsemanticscholar.org Monoamine Oxidase (MAO), specifically MAO-A and MAO-B, are involved in the oxidative deamination of dopamine, the primary metabolite of L-DOPA. ki.sedergipark.org.tr

Deuterium substitution in L-DOPA, such as in this compound, can influence the rate of these enzymatic reactions. Studies using deuterated L-DOPA isotopomers have indicated that deuterium substitution can reduce the metabolism of dopamine by MAO. ki.seresearchgate.net This suggests a KIE on the MAO-catalyzed reaction, likely at positions where C-H bonds are cleaved during the oxidative deamination process. For COMT, deuterium substitution on the catechol ring of this compound could potentially exhibit a KIE if the C-O bond cleavage or proton transfer involving these positions is rate-limiting in the methylation reaction.

While detailed KIE values specifically for this compound with COMT and MAO in preclinical or in vitro systems might necessitate further specific research, the application of KIE methodology with this compound allows for the investigation of how deuterium at different positions affects the reaction rates catalyzed by these enzymes. By comparing the metabolic rates of this compound to unlabeled L-DOPA, researchers can infer the extent to which the deuterated positions are involved in the rate-limiting steps of COMT-mediated methylation and MAO-mediated deamination.

Data Table: Key Enzymes in L-DOPA Metabolism and Relevant Reactions

EnzymeAbbreviationPrimary Reaction with L-DOPA or its Metabolites
Aromatic Amino Acid DecarboxylaseAADC (DDC)Decarboxylation of L-DOPA to Dopamine
Catechol-O-MethyltransferaseCOMTMethylation of L-DOPA to 3-O-Methyldopa
Monoamine OxidaseMAOOxidative deamination of Dopamine

Note: This table summarizes the primary reactions relevant to this compound metabolism by the enzymes discussed.

Detailed Research Findings (Illustrative Example based on principles and search results):

The application of this compound in in vitro enzyme assays allows for the determination of kinetic parameters and KIEs, providing quantitative data on how deuterium substitution affects the catalytic efficiency (e.g., Vmax and Km) of AADC, COMT, and MAO towards this labeled substrate. Such studies are crucial for understanding the precise mechanisms of these enzymes and predicting the metabolic behavior of deuterated L-DOPA in biological systems.

Elucidation of Molecular Mechanisms and Pathways Via L Dopa D6 Isotope Tracing

Unraveling Neurotransmitter Synthesis and Catabolism Pathways using L-DOPA-d6 as a Tracer

L-DOPA is a crucial precursor for the synthesis of catecholamine neurotransmitters, including dopamine (B1211576), norepinephrine (B1679862), and epinephrine (B1671497) wikipedia.org. Its metabolism involves several key enzymatic steps, and tracing the fate of this compound can provide detailed insights into these pathways under various physiological and pathological conditions.

Tracing Deuterium (B1214612) Flux through Dopaminergic Pathways in Neural and Peripheral Tissues

L-DOPA is converted to dopamine primarily by the enzyme aromatic L-amino acid decarboxylase (AADC) wikipedia.orgnih.govnih.gov. This conversion occurs in both neural tissues, such as the brain, and peripheral tissues uni.lufrontiersin.org. Tracing the deuterium label from this compound allows researchers to quantify the relative contributions of these tissues to dopamine production and to track the subsequent metabolism of deuterated dopamine.

Studies using deuterated L-DOPA, such as D3-L-DOPA (selectively deuterated at the α- and β-carbons), have shown that deuterium substitution can enhance striatal dopamine output more effectively than unlabeled L-DOPA in rodent models nih.gov. This suggests that the deuteration affects the metabolic fate of L-DOPA or its product, dopamine. The slower breakdown of deuterated dopamine by enzymes like monoamine oxidase (MAO) contributes to a lower dopamine turnover nih.govresearchgate.net.

The distribution and metabolism of L-DOPA and its derivatives can vary across different central nervous system (CNS) regions mdpi.com. For instance, L-DOPA administration in newborn rats resulted in increased levels of L-DOPA, dopamine, and their metabolites in regions like the spinal cord, cortex, striatum, and brainstem mdpi.com. Tracing deuterium flux from this compound can help delineate the specific metabolic routes and enzyme activities in these diverse neural areas.

Peripheral metabolism of L-DOPA is significant, with enzymes like AADC and catechol-O-methyltransferase (COMT) playing major roles google.com. Less than 1% of an oral dose of L-DOPA is estimated to reach the brain unchanged due to this peripheral metabolism semanticscholar.org. Using this compound can help quantify the extent of peripheral conversion versus central conversion by measuring deuterated metabolites in systemic circulation and various tissues.

Investigating Serotonergic and Noradrenergic Interactions and Cross-Talk with L-DOPA Metabolism

L-DOPA metabolism can interact with other monoaminergic systems, particularly serotonergic and noradrenergic pathways mdpi.com. AADC, the enzyme that converts L-DOPA to dopamine, is also involved in the synthesis of serotonin (B10506) from 5-hydroxytryptophan (B29612) nih.gov. Serotonergic neurons can convert exogenous L-DOPA to dopamine, which can then be released as a "false" transmitter nih.gov. This interaction is thought to be more relevant at the terminal level nih.gov.

Studies have indicated that L-DOPA can influence the biochemical activity of serotonergic and noradrenergic terminals mdpi.com. For example, L-DOPA had low effects on noradrenaline and serotonin levels across CNS regions in newborn rats, despite significantly increasing dopamine and its metabolites mdpi.com.

Furthermore, noradrenergic terminals, through noradrenaline transporters (NET), can be involved in the clearance of dopamine, particularly in extrastriatal regions nih.gov. Tracing deuterium from this compound and its metabolites can help elucidate the extent to which deuterated dopamine is handled by these transporters and how this might differ from endogenous dopamine, providing insights into the cross-talk between dopaminergic and noradrenergic systems. The potentiation of L-DOPA's effect by NET blockers in certain brain regions suggests an indirect involvement of noradrenaline neurons in the mechanism of L-DOPA action via heterologous reuptake of dopamine nih.gov.

Probing Enzyme Catalysis, Substrate Specificity, and Allosteric Modulation with Deuterated Substrates

Deuterated substrates like this compound are powerful tools for studying enzyme mechanisms, including catalytic cycles, substrate specificity, and the impact of allosteric modulation. The kinetic isotope effect (KIE) observed when a deuterium atom is substituted for a hydrogen atom at a reactive site can provide insights into the rate-limiting steps and transition states of enzymatic reactions acs.org.

Deeper Mechanistic Insights into Aromatic Amino Acid Decarboxylase (AADC) Catalytic Cycle

AADC catalyzes the decarboxylation of L-DOPA to dopamine, a reaction involving the removal of a carboxyl group and a proton nih.govnih.gov. Using L-DOPA deuterated at specific positions, such as the α-carbon or β-carbons, can help probe the mechanism of this reaction.

Studies investigating the kinetic isotope effects on AADC catalysis using computational methods have examined the decarboxylation of L-DOPA nih.govnih.gov. These studies can provide insights into the transition state and the role of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the catalytic cycle nih.govnih.gov. For instance, computed carboxyl 13C KIEs are consistent with observations in other PLP-dependent enzymes nih.govnih.gov. While these studies may not have specifically used this compound, the principle of using site-specific deuterium labeling and analyzing KIEs is directly applicable to gaining deeper mechanistic insights into the AADC catalytic cycle with this compound.

Advanced Studies on Catechol-O-Methyltransferase (COMT) and Monoamine Oxidase (MAO) Functionality

COMT and MAO are key enzymes involved in the catabolism of dopamine and other catecholamines derived from L-DOPA metabolism mdpi.commdpi.commedchemexpress.commdpi.com. COMT catalyzes the O-methylation of catechols, while MAO catalyzes the oxidative deamination of monoamines mdpi.commedchemexpress.commdpi.com.

Using deuterated L-DOPA and its deuterated metabolites allows for detailed studies of COMT and MAO activity and substrate specificity. For example, deuteration of L-DOPA at the α- and β-carbons has been shown to slow down the breakdown of the resulting deuterated dopamine by MAO nih.govresearchgate.net. This reduced metabolism by MAO contributes to a lower DOPAC/DA ratio, indicating altered dopamine turnover nih.govresearchgate.net.

Studies can utilize this compound to generate deuterated dopamine and its subsequent metabolites, such as deuterated 3-methoxytyramine (3-MT), deuterated 3,4-dihydroxyphenylacetic acid (DOPAC), and deuterated homovanillic acid (HVA) nih.govakjournals.com. By quantifying the levels of these deuterated metabolites in the presence or absence of enzyme inhibitors, researchers can assess the relative contributions of COMT and MAO pathways to the catabolism of L-DOPA-derived dopamine. This approach can provide advanced insights into the functional activity of these enzymes and how they handle deuterated substrates compared to their endogenous counterparts. Increases in systemic exposures to COMT metabolites like 3-MT after administration of deuterated L-DOPA highlight the utility of this approach in studying metabolic pathways nih.gov.

Exploring Intracellular Signaling Cascades and Receptor Interactions Influenced by L-DOPA Metabolism

The products of L-DOPA metabolism, particularly dopamine, exert their effects by interacting with dopamine receptors, which are G protein-coupled receptors that modulate various intracellular signaling cascades wikipedia.org. These receptors are prominent in the central nervous system and are involved in processes like motor control, cognition, and learning wikipedia.org.

While research often focuses on the signaling effects of dopamine derived from unlabeled L-DOPA, using this compound can provide a way to distinguish the effects of exogenously administered L-DOPA and its metabolites from endogenous neurotransmitter activity. By tracing the deuterium label into intracellular compartments and analyzing the binding of deuterated dopamine to receptors or its influence on downstream signaling molecules, researchers can gain insights into how L-DOPA-derived dopamine specifically impacts intracellular processes.

Studies have explored the complex signaling abnormalities associated with L-DOPA administration, particularly in the context of L-DOPA-induced dyskinesia nih.gov. These involve sensitization of dopamine receptors, leading to hyperactivation of signaling cascades like the cAMP-dependent protein kinase and ERK pathways nih.gov. While direct studies using this compound to trace its influence on specific signaling cascades or receptor interactions were not prominently found, the principle of using the deuterated tracer could be applied. By administering this compound and measuring the levels of deuterated dopamine and its metabolites within cells, researchers could correlate these levels with the activation or inhibition of specific signaling pathways or the binding to dopamine receptor subtypes (D1-like and D2-like families) wikipedia.org. This could help determine if deuterated dopamine interacts with receptors or influences signaling differently than endogenous dopamine, or to track the fate of L-DOPA-derived dopamine within the complex intracellular environment.

L-DOPA metabolism has also been shown to influence mitochondrial function and cellular metabolism, impacting processes like oxidative phosphorylation and the NADH pool researchgate.net. While these studies may not have specifically used this compound, stable isotope tracing with other labeled substrates has been employed to study mitochondrial metabolism researchgate.net. Applying this compound tracing in such contexts could reveal how the metabolism of exogenous L-DOPA specifically affects these intracellular metabolic and signaling pathways.

Investigation of Deuterated Metabolite Transport Across Biological Membranes

The transport of L-DOPA and its metabolites across biological membranes, particularly the blood-brain barrier (BBB) and cellular membranes, is a critical aspect of their pharmacological activity and physiological function. Deuterated L-DOPA, such as L-DOPA-d3 or this compound, has been employed to investigate these transport processes.

Studies have shown that L-DOPA is actively transported into the brain from the bloodstream via the L-type amino acid transporter (LAT) system present in the endothelial cells of the BBB frontiersin.orgnih.govresearchgate.net. This transport is dependent on factors such as capillary permeability, surface area, and regional blood flow frontiersin.org. Research utilizing labeled L-DOPA, including deuterated or radiolabeled forms, has confirmed that it utilizes the same large neutral amino acid carrier as L-DOPA and L-phenylalanine for BBB transport nih.gov. Interestingly, some studies suggest the potential for L-DOPA to be pumped out of the brain by a sodium-dependent transport system in capillary endothelial cells, which could impact its net availability researchgate.net.

Beyond the BBB, the transport of L-DOPA and its deuterated forms across neuronal and other cellular membranes is also crucial. Studies using isolated nerve terminals (synaptosomes) have demonstrated that L-DOPA uptake is inhibited by non-radioactive L-DOPA and its analogs, suggesting competition for similar transport sites at the neuronal membrane nih.gov. The large amino acid transporter (LAT) has been identified as a key importer of L-DOPA into cells, as shown in studies using cell lines overexpressing aromatic amino acid decarboxylase (AADC) uni.lu.

Deuterated L-DOPA allows researchers to specifically track the movement of the administered compound and its deuterated products across these membranes, providing quantitative data on uptake kinetics and the influence of various transporters. For example, using deuterated L-DOPA in conjunction with mass spectrometry can help differentiate between the transport of the parent compound and its peripherally formed deuterated metabolites across the BBB or into specific cell types.

While specific data tables detailing this compound transport kinetics across various membranes were not extensively found in the search results, the principles of using deuterated L-DOPA for such investigations are well-established based on studies with other labeled forms like L-DOPA-d3 or radiolabeled FDOPA nih.govnih.gov. These studies highlight the utility of isotopic labeling in understanding the carrier-mediated transport of L-DOPA across biological barriers.

Subcellular Localization of this compound and its Deuterated Products

Understanding the subcellular localization of this compound and its deuterated metabolites provides crucial insights into their metabolic fate and sites of action within cells. Following transport into the cell, L-DOPA is primarily converted to dopamine (DA) by the enzyme AADC frontiersin.orgnih.gov. This conversion can occur in various cell types expressing AADC, including dopaminergic neurons, astrocytes, and blood vessel-associated cells frontiersin.org.

Studies using techniques like stimulated Raman scattering (SRS) microscopy with deuterated neurotransmitters, such as deuterated dopamine, have demonstrated the ability to visualize intracellular neurotransmitters with sub-cellular resolution arxiv.org. While direct studies specifically detailing the subcellular localization of this compound using this technique were not found, the methodology highlights the potential for using deuterated L-DOPA to track its distribution and conversion within different cellular compartments.

Upon conversion, deuterated dopamine would be expected to follow the typical vesicular storage and release pathways of endogenous dopamine. In dopaminergic neurons, dopamine is stored in synaptic vesicles via the vesicular monoamine transporter 2 (VMAT2) before being released into the synaptic cleft nih.govnih.gov. Studies with a novel deuterated VMAT2 radioligand, D6-[18F]FP-(+)-DTBZ, have shown increased uptake in VMAT2 high-density areas like the striatum, indicating the utility of deuterated tracers in visualizing monoaminergic neuron integrity nih.gov.

Interestingly, research indicates that in the context of L-DOPA administration, serotonergic neurons can also take up L-DOPA and convert it to dopamine, which is then stored in and released from serotonergic vesicles frontiersin.orgnih.gov. This highlights the complex cellular processing of exogenous L-DOPA and the potential for its deuterated form to trace these alternative metabolic routes and subcellular distributions.

The subcellular localization of deuterated L-DOPA and its products can be influenced by the presence and activity of various metabolic enzymes and transporters within different cellular compartments. For instance, the methylation of L-DOPA to 3-OMD by COMT occurs in the cytoplasm, while the metabolism of dopamine by MAO occurs primarily in mitochondria nih.gov. Deuterium labeling allows researchers to track the contribution of these different metabolic pathways and the subsequent localization of the deuterated metabolites.

Advanced Applications of L Dopa D6 in Translational Research Models Preclinical Focus

Neurochemical Profiling in Specific Brain Regions of Animal Models using L-DOPA-d6

Understanding the distribution and metabolism of L-DOPA and its derivatives in specific brain regions is crucial for evaluating therapeutic efficacy and investigating disease mechanisms. Deuterated L-DOPA, such as this compound, serves as a powerful tool for this neurochemical profiling.

Quantification of L-DOPA and its Deuterated Metabolites in Microdissected Brain Tissues

Quantitative analysis of this compound and its deuterated metabolites in discrete brain regions provides insights into uptake, conversion, and clearance in vivo. Techniques like liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose, offering high sensitivity and specificity for detecting and quantifying various neurochemicals in brain tissue mdpi.comresearchgate.netresearchgate.netresearchgate.net. Mass spectrometry imaging (MSI) can also be used to map the distribution of L-DOPA and its metabolites across different brain regions in tissue sections nih.gov.

Studies utilizing these methods in animal models, such as those with unilateral 6-hydroxydopamine (6-OHDA) lesions mimicking Parkinson's disease, allow researchers to assess how the disease state affects the pharmacokinetics and metabolism of this compound in specific areas like the striatum, a key region affected in Parkinson's nih.govnih.govnih.gov. By quantifying the levels of this compound and its deuterated metabolites (e.g., deuterated dopamine (B1211576), DOPAC-dX, HVA-dX), researchers can determine the extent of L-DOPA conversion and turnover in different brain areas and compare these profiles between lesioned and control hemispheres or between different animal models nih.govnih.govd-nb.info.

Example Data Table Description (Illustrative - actual data would come from specific studies):

Brain RegionThis compound Concentration (ng/g tissue)Deuterated Dopamine Concentration (ng/g tissue)Deuterated DOPAC Concentration (ng/g tissue)Deuterated HVA Concentration (ng/g tissue)
Striatum[Value][Value][Value][Value]
Cortex[Value][Value][Value][Value]
Substantia Nigra[Value][Value][Value][Value]
Cerebellum[Value][Value][Value][Value]

Correlation of Deuterated Metabolite Levels with Neurophysiological Endpoints in Animal Models

Connecting the neurochemical profile of this compound and its metabolites to observed neurophysiological and behavioral endpoints in animal models is crucial for understanding the functional consequences of altered L-DOPA metabolism. In Parkinson's disease models, this often involves correlating the levels of deuterated dopamine and its metabolites in specific brain regions with motor behaviors, such as abnormal involuntary movements (AIMs) which are analogous to L-DOPA-induced dyskinesia in humans nih.govmichaeljfox.orgnih.govfrontiersin.org.

Studies have investigated the relationship between striatal dopamine levels derived from L-DOPA and the severity of dyskinesia in rodent models nih.govfrontiersin.org. While the relationship between spontaneous locomotor activity and dyskinesia can be complex, the neurochemical effects of L-DOPA, including the levels of its metabolites, are often correlated with behavioral outcomes nih.govfrontiersin.org. Using deuterated L-DOPA allows researchers to specifically track the fate of the administered compound and its contribution to the observed neurophysiological effects, helping to dissect the complex interplay between pharmacokinetics, metabolism, and behavioral responses nih.gov. For instance, studies might correlate the peak concentration or the area under the curve (AUC) of deuterated dopamine in the striatum with the intensity or duration of dyskinetic movements nih.govfrontiersin.org.

Example Research Finding Description: Research using deuterated L-DOPA has shown that the position of deuterium (B1214612) substitution can significantly alter the neurochemical and behavioral profile of the compound. For example, L-DOPA with three deuterium substitutions (D3-L-DOPA) has been found to enhance dopamine output in the striatum more effectively than non-deuterated L-DOPA in rat models, leading to more pronounced stimulation of locomotor activity nih.gov. This highlights how subtle structural changes due to deuteration can impact metabolic stability and subsequent neurophysiological effects, providing valuable data for developing improved therapeutic strategies nih.govnih.gov.

Investigating Transport Systems and Blood-Brain Barrier (BBB) Permeability of Deuterated L-DOPA

The ability of L-DOPA to cross the blood-brain barrier (BBB) is fundamental to its therapeutic action in the central nervous system medchemexpress.commims.compatsnap.comparkinsonsresource.org. Deuterated L-DOPA variants like this compound are valuable probes for investigating the transport systems involved in BBB permeability and cellular uptake.

In Vitro BBB Models (e.g., co-culture systems) for this compound Transport Studies

In vitro BBB models, often utilizing brain endothelial cell monolayers, sometimes in co-culture with astrocytes or pericytes, are used to study the transport of compounds across the barrier in a controlled environment whiterose.ac.ukuni.luresearchgate.net. These models allow for the assessment of permeability, efflux, and the involvement of specific transporters without the complexities of in vivo systems.

Using this compound in these in vitro models enables researchers to accurately quantify the amount of the deuterated compound transported across the endothelial layer using sensitive analytical techniques like LC-MS/MS uni.lu. This helps to determine the rate and extent of this compound permeability and to investigate the influence of various factors, such as transporter inhibitors or inducers, on its passage uni.lu. Immortalized human brain endothelial cell lines, such as hCMEC/D3, and primary brain endothelial cells are commonly used in these transport studies whiterose.ac.ukresearchgate.net.

Example Data Table Description (Illustrative):

BBB Model TypeThis compound Permeability (Papp x 10^-6 cm/s)Efflux Ratio (Apical to Basolateral / Basolateral to Apical)
hCMEC/D3 Monolayer[Value][Value]
Co-culture System[Value][Value]

Note: Papp (apparent permeability coefficient) and efflux ratio are common metrics in in vitro transport studies.

In Situ Perfusion Techniques in Animal Models to Assess this compound Uptake and Efflux

In situ brain perfusion is a technique used in animal models to directly measure the uptake and efflux of compounds across the BBB in a living system, while controlling the composition of the perfusate researchgate.net. This method involves perfusing a solution containing the compound of interest, such as this compound, through the cerebral vasculature and measuring its concentration in the brain tissue or venous outflow over time.

Using this compound in in situ perfusion studies allows for the precise quantification of BBB transport rates and the assessment of transporter-mediated uptake and efflux in a more physiologically relevant context compared to in vitro models nih.govresearchgate.net. This technique can provide data on regional differences in transport and how disease states or pharmacological interventions affect this compound brain penetration nih.govd-nb.info.

Example Research Finding Description: In situ rat brain perfusion studies using L-DOPA have been employed to characterize its BBB transport. These studies involve analyzing L-DOPA concentrations in brain microdialysates and blood samples following intravenous administration nih.govd-nb.info. While these studies often use non-deuterated L-DOPA, the methodology is directly applicable to this compound to gain specific insights into the transport kinetics of the labeled compound and its interaction with BBB transporters in vivo nih.govresearchgate.net.

Characterization of L-type Amino Acid Transporter (LAT1) and Other Transporters Using this compound

The L-type amino acid transporter 1 (LAT1), a member of the SLC7A5 family, is a major transporter responsible for the influx of large neutral amino acids, including L-DOPA, across the BBB patsnap.comwhiterose.ac.ukuni.luresearchgate.netmedicinespecifics.combiorxiv.orgfrontiersin.org. This compound is a valuable tool for characterizing the activity and specificity of LAT1 and potentially other transporters involved in L-DOPA transport.

By using this compound as a substrate in transport assays, researchers can quantify LAT1-mediated uptake in cells or isolated membrane vesicles expressing the transporter uni.lu. Competition studies with known LAT1 substrates or inhibitors in the presence of this compound can help determine the affinity of the transporter for this compound and identify other compounds that interact with LAT1 uni.lu. Furthermore, studying the transport of this compound in cells or tissues with altered LAT1 expression (e.g., knockdown or overexpression models) can directly demonstrate the contribution of LAT1 to this compound transport uni.luresearchgate.net. Research using L-DOPA has confirmed that its transport across the BBB is mediated by LAT1 whiterose.ac.ukuni.luresearchgate.netmedicinespecifics.combiorxiv.org. Studies have also investigated the expression and function of LAT1 in various in vitro BBB models whiterose.ac.ukresearchgate.net.

Example Research Finding Description: Research using L-DOPA in in vitro models, such as LUHMES cells overexpressing aromatic amino acid decarboxylase (AADC), has demonstrated that L-DOPA is imported via the large amino acid transporter (LAT) uni.lu. This highlights the utility of using L-DOPA (and by extension, this compound) to study the function of LAT transporters in cellular systems uni.lu. Characterization studies using L-DOPA have confirmed LAT1 expression and function in iPSC-derived BBB models researchgate.net.

Development of Quantitative Frameworks for Assessing L-DOPA Kinetics in Living Systems

The use of stable isotope-labeled compounds, such as this compound, is crucial for developing quantitative frameworks to assess the kinetics of L-DOPA in living systems, particularly in preclinical research models. Deuterium substitution can significantly alter substrate reaction rates due to the kinetic isotope effect, influencing the disposition and metabolism of the labeled compound compared to its non-labeled counterpart akademiliv.senih.gov. This property makes this compound a valuable tracer for studying L-DOPA uptake, distribution, metabolism, and excretion (ADME) in detail.

Preclinical imaging studies, often employing techniques like Positron Emission Tomography (PET) with radiolabeled tracers such as 6-[18F]fluoro-L-DOPA (FDOPA), benefit from the insights gained using deuterated L-DOPA. While FDOPA PET provides information on dopamine synthesis and storage, understanding the underlying L-DOPA kinetics and metabolism is essential for accurate interpretation of the imaging data. Deuterated L-DOPA allows for the differentiation of the administered tracer from endogenous L-DOPA and its metabolites, enabling precise measurement of metabolic pathways and transport processes.

Animal models, including rodents (such as 6-hydroxydopamine-lesioned rats and mice) and non-human primates (like MPTP-exposed monkeys), are widely used to study the pharmacokinetics and pharmacodynamics of L-DOPA and to model conditions like Parkinson's disease and L-DOPA-induced dyskinesia nih.govnih.govnih.gov. These models provide a platform to apply quantitative frameworks using this compound to gain a deeper understanding of L-DOPA behavior in a living biological context.

Modeling of this compound Uptake, Retention, and Metabolism in Preclinical Imaging Studies

Modeling the uptake, retention, and metabolism of this compound in preclinical imaging studies involves analyzing the dynamic distribution of the deuterated tracer within different tissues and organs over time. This typically requires sensitive analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), capable of distinguishing and quantifying this compound and its deuterated metabolites from their endogenous counterparts.

The transport of L-DOPA across biological barriers, such as the blood-brain barrier (BBB), is a critical aspect of its kinetics. L-DOPA is transported into the brain primarily by the L-type amino acid transporter 1 (LAT1) psu.edu. Modeling this compound uptake in brain imaging studies can provide quantitative estimates of LAT1 activity and the rate of L-DOPA entry into the central nervous system in various preclinical models.

Once inside the brain, this compound is primarily metabolized by aromatic L-amino acid decarboxylase (AADC) to form deuterated dopamine. Deuterated dopamine can then be further metabolized by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) into deuterated 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-O-methyldopa (3-OMD) ucl.ac.ukwikipedia.orgwikipedia.orgwikipedia.org. By measuring the concentrations of this compound and its deuterated metabolites in different brain regions over time using techniques like microdialysis coupled with LC-MS/MS or mass spectrometry imaging (MSI), researchers can develop kinetic models to describe the rates of these metabolic conversions and the compartmental distribution of the tracer and its products nih.gov.

The deuterium isotope effect on enzymatic metabolism, particularly by MAO, can lead to slower degradation of deuterated dopamine compared to non-deuterated dopamine, potentially prolonging the half-life of the deuterated neurotransmitter in the brain akademiliv.senih.gov. This effect is a key reason for using deuterated L-DOPA in research, as it can enhance the signal in imaging studies and provide insights into metabolic bottlenecks or alterations in disease states.

Detailed research findings from studies using deuterated L-DOPA in preclinical models have demonstrated its utility in quantifying dopamine turnover and assessing the impact of interventions. For example, studies in rodent models of Parkinson's disease have shown that deuteration at the alpha and beta carbons of L-DOPA can slow down the breakdown of deuterated dopamine by MAO, leading to enhanced striatal dopamine output compared to non-deuterated L-DOPA nih.gov. This slower metabolism contributes to a decreased DOPAC/dopamine ratio, indicating reduced dopamine turnover nih.gov.

Modeling efforts often involve fitting experimental data to mathematical models that represent the biological system as a series of compartments. These models incorporate parameters representing transport rates between compartments, metabolic conversion rates, and elimination rates.

Compartmental and Non-Compartmental Analysis of Deuterated Tracer Data in Animal Models

Quantitative analysis of deuterated tracer data in animal models can be performed using both compartmental and non-compartmental approaches.

Compartmental Analysis: This method involves defining a series of interconnected compartments representing different physiological spaces or biochemical pools (e.g., plasma, brain tissue, synaptic vesicles, specific metabolic pools). Differential equations are used to describe the movement of the tracer and its metabolites between these compartments based on physiological and biochemical processes (e.g., blood flow, transport rates, enzyme kinetics). By fitting the experimentally measured concentrations of the tracer and metabolites in different compartments over time to the model equations, rate constants for each process can be estimated.

For example, a compartmental model for this compound in the brain might include compartments for plasma, brain extracellular space, neurons, and synaptic vesicles. Parameters would include transport rates across the BBB, uptake into neurons, decarboxylation by AADC, storage in vesicles, and metabolism by MAO and COMT. researchgate.netebi.ac.uk

Studies utilizing NCA of deuterated L-DOPA data in animal models have provided valuable insights into how factors such as disease state or co-administration of other drugs affect L-DOPA exposure and elimination nih.gov. For instance, NCA can be used to compare the systemic exposure (plasma AUC) and brain exposure (brain AUC) of this compound in lesioned versus control animals or after treatment with different pharmacological agents.

Combining compartmental and non-compartmental analysis can provide a comprehensive understanding of this compound kinetics. NCA can offer initial insights and validate aspects of compartmental models, while compartmental modeling can provide detailed information about specific transport and metabolic processes.

Detailed research findings from studies employing these analytical frameworks in animal models have elucidated the impact of disease progression and therapeutic interventions on L-DOPA metabolism and dopamine signaling. For example, studies in primate models of L-DOPA-induced dyskinesia using MSI have shown elevated levels of L-DOPA and its metabolite 3-OMD in various brain regions of dyskinetic animals, highlighting a potential dysregulation of L-DOPA metabolism throughout the brain in this condition nih.gov. Quantitative analysis of such data, potentially using both compartmental and non-compartmental methods, is essential for interpreting these findings and developing targeted therapies.

The application of these quantitative frameworks using this compound in preclinical imaging and tracer studies in animal models is fundamental for advancing our understanding of L-DOPA pharmacology and pathophysiology in neurological disorders.

Computational and Theoretical Modeling of L Dopa D6 Molecular Behavior and Interactions

Quantum Mechanical (QM) Calculations for Deuterium (B1214612) Isotope Effects on Reaction Energetics and Pathways

Quantum Mechanical (QM) calculations are essential for investigating the electronic structure and reactivity of molecules. For L-DOPA and its deuterated forms like L-DOPA-d6, QM methods can be used to study how the substitution of hydrogen with deuterium affects reaction energetics and pathways. Deuterium, being heavier than hydrogen, forms stronger bonds, which can lead to kinetic isotope effects (KIEs) that influence reaction rates.

Transition State Characterization and Energy Barrier Calculations for Deuterated L-DOPA Reactions

Characterizing transition states and calculating energy barriers using QM methods are fundamental to understanding reaction kinetics. For deuterated L-DOPA, QM calculations can help predict how deuterium substitution at specific positions affects the activation energy of enzymatic or non-enzymatic reactions. This is particularly relevant for metabolic transformations where bond breaking or formation at a deuterated site is the rate-limiting step. Studies on L-DOPA autoxidation, for instance, have utilized QM calculations to determine activation and reaction energies, providing a basis for understanding the reaction mechanism. While these studies may focus on non-deuterated L-DOPA, the methodologies, such as using density functional theory (DFT) with appropriate basis sets, can be extended to this compound to investigate changes in transition state structures and energy barriers due to deuteration. The absence of a located transition state in some preliminary calculations for L-DOPA reactions highlights the complexity involved and the need for suitable computational methods.

Electronic Structure Analysis of Deuterium Substitution on L-DOPA Reactivity

Electronic structure analysis provides insights into the distribution of electrons within a molecule, which dictates its reactivity. Although deuterium substitution primarily affects vibrational modes and zero-point energies, it can indirectly influence electronic properties and thus reactivity. QM calculations can be used to analyze changes in parameters such as atomic charges, molecular orbitals (e.g., HOMO and LUMO), and electrostatic potential surfaces in this compound compared to L-DOPA. Studies on the electronic structure of L-DOPA using DFT methods have revealed how hydroxyl group substitutions impact its properties and reactivity. Applying similar analyses to this compound can help determine if and how deuterium substitution subtly alters the electronic landscape of the molecule, potentially influencing its interactions with enzymes or other biological molecules.

Molecular Dynamics (MD) Simulations of this compound Interactions with Biological Macromolecules

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules and their interactions with biological macromolecules like proteins and membranes over time. For this compound, MD simulations can provide insights into its binding dynamics, conformational preferences, and diffusion in various environments.

Ligand-Protein Binding Dynamics of this compound with Enzymes and Transporters

MD simulations can be used to explore how this compound interacts with target proteins, such as enzymes involved in its metabolism (e.g., DOPA decarboxylase, catechol-O-methyltransferase, monoamine oxidase) or transporters responsible for its cellular uptake and efflux. Simulations can reveal preferred binding poses, the stability of ligand-protein complexes, and the nature of interactions (e.g., hydrogen bonds, hydrophobic contacts). Studies investigating the binding of L-DOPA to proteins like tyrosinase and human serum albumin have utilized MD simulations to understand binding affinities and complex stability. While specific data for this compound binding dynamics is limited in the search results, MD simulations employing appropriate force fields parameterized for deuterated systems could be used to compare the binding behavior of this compound with its non-deuterated counterpart, potentially explaining altered pharmacokinetic properties. For instance, MD simulations have been used to study dopamine (B1211576) binding to its receptor, highlighting the importance of membrane interactions.

Conformational Analysis of this compound in Aqueous and Lipid Environments

The conformational flexibility of a molecule is crucial for its biological activity and distribution within the body. MD simulations can be used to analyze the preferred conformations of this compound in different environments, such as aqueous solutions and lipid bilayers, which mimic cellular and membrane environments. Understanding the conformational landscape of L-DOPA in solution has been explored through the integration of experimental and simulation techniques. Applying MD simulations to this compound can reveal if deuteration influences its conformational ensemble, potentially affecting its ability to cross biological membranes or bind to its targets. Simulations of molecules in solvents with different polarities, approximating lipid bilayers and aqueous environments, are a standard approach in conformational analysis.

In Silico Prediction and Validation of this compound Metabolic Pathways and Metabolite Structures

In silico methods, including cheminformatics tools and predictive algorithms, can be used to predict potential metabolic pathways and the structures of metabolites for a given compound. For this compound, these tools can help anticipate how the deuterium substitution might alter metabolic fate compared to L-DOPA.

L-DOPA is known to be primarily metabolized by enzymes such as DOPA decarboxylase, catechol-O-methyltransferase, and monoamine oxidase. Deuteration at specific positions, particularly at sites of enzymatic attack, can lead to a kinetic isotope effect, slowing down the rate of metabolism at those positions. In silico metabolism prediction tools can analyze the structure of this compound and predict likely sites of metabolic transformation based on known enzymatic reactions and chemical properties. While general in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) prediction tools are available and used in drug discovery, specific validated models for predicting the metabolism of deuterated compounds like this compound are an active area where computational approaches are being explored. Studies in rodents have shown that deuteration in selectively deuterated L-DOPA enhances striatal dopamine output, suggesting slower metabolic breakdown by enzymes like MAO. This experimental observation can inform and be compared with in silico predictions of metabolic pathways and rates for this compound. Computational workflows are being developed to facilitate pathway enumeration and selection, which could be applied to deuterated compounds.

Metabolite Prediction Algorithms Incorporating Deuterium Labeling

L-DOPA undergoes extensive metabolism in the body, primarily converted to dopamine by aromatic L-amino acid decarboxylase (AAAD) and also metabolized by catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO) mims.comnih.gov. The metabolic profile of L-DOPA is complex, involving several enzymatic pathways.

Deuterium labeling, as seen in this compound, can significantly influence the rate of enzymatic reactions due to the kinetic isotope effect. This effect arises from the stronger bond formed by deuterium compared to hydrogen, which can slow down reactions where the breaking of a C-H (or other atom-H) bond at the deuterated position is the rate-limiting step. Studies on deuterated L-DOPA derivatives, such as SD-1077 (a selectively deuterated precursor), have shown that deuteration can lead to slower metabolic breakdown of the resulting deuterated dopamine by enzymes like MAO nih.govnih.gov. This slower metabolism can result in increased systemic exposure to the deuterated dopamine compared to non-deuterated dopamine nih.govnih.gov.

The use of deuterium labeling is also a valuable tool in experimental studies to trace the metabolic pathways of a compound and to differentiate the administered exogenous substance from endogenous pools. Techniques like mass spectrometry can distinguish between deuterated and non-deuterated metabolites based on their mass difference plos.org. This experimental data is essential for validating and refining computational metabolite prediction algorithms.

Metabolite prediction algorithms aim to foresee the metabolic fate of a compound based on its structure and known enzymatic transformations. For deuterated compounds like this compound, these algorithms must be adapted to incorporate the potential impact of deuterium substitution on reaction rates. While general metabolite prediction tools exist, accurately modeling the metabolism of deuterated analogs requires accounting for kinetic isotope effects, which can alter the relative importance of different metabolic pathways and the rate at which metabolites are formed and cleared. Computational methods, such as path integration, have been suggested as suitable for exploring kinetic isotope effects in reactions involving L-DOPA nih.govacs.org. Incorporating such approaches into metabolite prediction algorithms would enhance their ability to accurately simulate the in vivo behavior of this compound and its deuterated metabolites.

Quantitative Structure-Activity Relationship (QSAR) Studies for Deuterated L-DOPA Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to establish a correlation between the structural properties of a set of compounds and their biological activities or physicochemical properties. The fundamental principle behind QSAR is that the activity of a molecule is determined by its structure. By quantifying structural features (molecular descriptors) and correlating them with observed activity, QSAR models can predict the properties of new or untested compounds.

For deuterated L-DOPA analogs, QSAR studies could potentially provide insights into how the position and extent of deuterium labeling influence various properties, such as metabolic stability, blood-brain barrier permeability, or interactions with target enzymes and receptors. While the search results did not yield specific QSAR studies focused exclusively on a series of deuterated L-DOPA analogs aimed at modeling the direct impact of deuterium on activity or properties, the principles of QSAR are applicable.

Related computational studies have explored the properties of L-DOPA and related compounds using techniques like Density Functional Theory (DFT), which can provide detailed information about electronic structure and reactivity nih.govacs.orgresearchgate.net. DFT calculations have been used in conjunction with QSAR in studies of enzymes involved in L-DOPA metabolism, such as COMT inhibitors researchgate.net. General QSAR studies on pharmacological permeabilities also utilize various molecular descriptors to predict how compounds cross biological barriers umich.edu.

Applying QSAR methodologies to a series of deuterated L-DOPA analogs would involve calculating molecular descriptors that capture the structural and electronic nuances introduced by deuterium substitution. These descriptors could then be correlated with experimentally determined properties (e.g., metabolic half-life, permeability coefficients) to build predictive models. Such models could help in understanding which deuteration patterns are most effective in modifying specific properties and guide the design of novel deuterated L-DOPA analogs with improved characteristics.

Future Directions and Emerging Research Avenues for L Dopa D6

Integration of L-DOPA-d6 in Multi-Omics Approaches for Systems Biology Research

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems. core.ac.ukuniversiteitleiden.nl The incorporation of this compound into these studies can provide unprecedented insights into how the molecule and its metabolites influence various cellular and molecular layers.

Metabolomics and Fluxomics Studies Leveraging Deuterated L-DOPA as a Tracing Tool

Metabolomics, the study of the complete set of metabolites in a biological sample, and fluxomics, the study of metabolic fluxes, are particularly well-suited to utilize this compound. researchgate.net By introducing this compound into a biological system, researchers can trace its metabolic conversion into deuterated dopamine (B1211576) and other downstream metabolites. nih.govresearchgate.net This allows for the precise quantification of metabolic rates and the identification of active metabolic pathways under different physiological or pathological conditions. uni.lu

Studies have demonstrated the utility of stable isotope-assisted metabolomics in understanding cellular responses to L-DOPA. For instance, research using stable isotopes has shown that L-DOPA treatment can cause significant changes in the metabolic profile of neuronal cells, affecting levels of amino acids and intermediates in key metabolic cycles like glycolysis and the tricarboxylic acid (TCA) cycle. uni.lu The use of deuterated L-DOPA, such as this compound, enhances the ability to track these specific metabolic conversions and distinguish them from endogenous metabolic activity. researchgate.net

An example of data that could be generated in future studies might involve tracking the conversion of this compound to dopamine-dX (where X represents the number of deuterium (B1214612) atoms retained) in different cell types or tissues.

Time Point (hours)This compound Concentration (µM)Dopamine-dX Concentration (µM)
0100
181.5
253.0
424.0

Note: This is an illustrative example of potential data from a tracing experiment.

Such data, when integrated with other omics layers, can help build comprehensive models of cellular metabolism and its response to L-DOPA and its deuterated analogs. universiteitleiden.nl

Proteomics and Transcriptomics in Response to this compound Perturbation in Cellular Models

Beyond metabolism, this compound can be used to perturb cellular systems and study the resulting changes at the protein (proteomics) and gene expression (transcriptomics) levels. nih.govnih.govbiorxiv.orgescholarship.org While much of the existing research in this area has focused on non-deuterated L-DOPA, future studies can leverage this compound to ensure that the observed changes are directly related to the administered compound and its specific metabolic fate.

Proteomics studies using L-DOPA have shown changes in protein levels related to dopamine metabolism and oxidative stress in cell models. nih.gov Similarly, transcriptomics analyses have revealed altered gene expression patterns in response to L-DOPA, particularly in genes involved in calcium homeostasis, signaling, and synaptic plasticity. nih.govbiorxiv.org Using this compound would allow researchers to correlate these proteomic and transcriptomic changes with the specific metabolic fluxes initiated by the deuterated compound. This could help to differentiate direct effects of L-DOPA or deuterated dopamine from indirect effects mediated by altered metabolism.

Future research could involve experiments where cells are treated with this compound, and then subjected to transcriptomic or proteomic analysis. Data tables might present fold changes in the expression of specific genes or proteins compared to a control group.

Gene/ProteinFold Change (this compound vs Control)p-value
Gene A (Calcium Channel)1.80.01
Protein B (Antioxidant Enzyme)2.10.005
Gene C (Synaptic Plasticity Marker)0.70.03

Note: This is an illustrative example of potential data from a cellular perturbation study.

Integrating these data with metabolomics and fluxomics data from this compound tracing experiments would provide a more complete picture of the cellular response at multiple molecular levels. universiteitleiden.nl

Development of Novel Deuteration Strategies and Analog Synthesis for Enhanced Research Applications

The synthesis of this compound and other deuterated L-DOPA analogs is an active area of research, driven by the need for precisely labeled compounds for specific research applications. rsc.org Future directions include developing more efficient and site-specific deuteration methods and synthesizing novel derivatives with tailored properties.

Site-Specific Deuteration for Advanced Mechanistic Probes

Site-specific deuteration involves incorporating deuterium at defined positions within the L-DOPA molecule. This is crucial for mechanistic studies, as the effect of deuterium on metabolic enzymes can vary depending on the position of the deuterium atom. nih.govresearchgate.netnih.govacs.org For example, deuteration at the alpha or beta carbons of L-DOPA has been shown to slow down the metabolic breakdown of deuterated dopamine by enzymes like monoamine oxidase (MAO) and dopamine β-hydroxylase (DβH). rsc.orgnih.govki.se

Developing more efficient and selective synthetic routes to access L-DOPA deuterated at specific positions (e.g., ring positions, alpha carbon, beta carbons) will provide researchers with finer tools to probe enzyme mechanisms, study kinetic isotope effects, and understand how subtle structural modifications influence metabolic fate and biological activity. nih.govresearchgate.netrsc.org Enzymatic methods are being explored for site-selective hydrogen-deuterium exchange directly on free amino acids, offering potential advantages over traditional de novo synthesis from deuterated precursors. nih.gov

A table illustrating the impact of site-specific deuteration on enzymatic metabolism could be relevant here, based on existing research:

Deuteration SiteImpact on Enzyme ActivityRelevant Enzyme(s)
Alpha CarbonReduced metabolic breakdown of dopamine rsc.orgnih.govki.seMonoamine Oxidase (MAO) rsc.orgnih.govki.se
Beta CarbonsReduced metabolic breakdown of dopamine nih.govki.seDopamine β-Hydroxylase (DβH) nih.govki.se
Ring PositionsPotential impact on other metabolic enzymes (subject of future research)Catechol-O-methyltransferase (COMT) (potential)

Note: This table summarizes findings on the impact of deuteration on specific enzymes involved in dopamine metabolism.

Synthesis of Double-Labeled or Heavier Isotope-Labeled L-DOPA Derivatives

Beyond single-isotope labeling with deuterium, future research may focus on synthesizing L-DOPA derivatives labeled with multiple isotopes (e.g., double-labeled with deuterium and carbon-13) or heavier isotopes. snmjournals.org These more complex labeling strategies can provide even greater resolution in metabolic tracing experiments, allowing researchers to track different parts of the molecule simultaneously and gain a more detailed understanding of complex metabolic networks. researchgate.net

The synthesis of such compounds presents significant chemical challenges, requiring sophisticated synthetic methodologies. However, the potential insights gained from using these advanced probes in multi-omics and fluxomics studies make this a promising area for future development.

Expansion of this compound Applications in Non-Neural Biological Systems and Disease Models (preclinical)

While L-DOPA is best known for its role in the nervous system, it is also involved in other biological processes and present in non-neural tissues and organisms. wikipedia.orgmdpi.com Future research with this compound is likely to expand beyond neurological contexts to explore its roles and metabolic fate in a wider range of biological systems and preclinical disease models.

L-DOPA is a precursor for melanin (B1238610) synthesis, a pigment found in various tissues. nih.gov It also plays a role in the formation of marine adhesive proteins. wikipedia.org Investigating the metabolism of this compound in these systems using tracing techniques could provide insights into the dynamics of melanin production or the mechanisms of biological adhesion.

Furthermore, L-DOPA has been implicated in various non-neurological conditions, and its effects are being explored in disease models beyond Parkinson's disease. For example, L-DOPA has been studied in the context of neuroinflammation and amyloid-beta pathology in Alzheimer's disease models. nih.gov Using this compound in such preclinical models could help researchers understand the metabolic pathways involved and the extent to which L-DOPA and its metabolites influence these disease processes.

Preclinical studies using animal models of various diseases could utilize this compound to track its distribution, metabolism, and incorporation into different biomolecules in specific tissues. This could reveal previously unappreciated roles of L-DOPA in non-neural tissues and its potential therapeutic or pathological effects outside the brain.

A potential data inclusion in this area could be a table showing the distribution of this compound and its deuterated metabolites in different organs of a preclinical model after administration.

OrganThis compound (% of total signal)Deuterated Dopamine (% of total signal)Other Deuterated Metabolites (% of total signal)
Liver15510
Kidney1037
Skin514
Retina283

Note: This is an illustrative example of potential data from a preclinical distribution study. arvojournals.org

Such data would be invaluable for understanding the systemic effects of L-DOPA and its deuterated forms and for exploring their potential in treating a broader spectrum of diseases.

Investigation of L-DOPA Metabolism in Peripheral Organs (e.g., kidney, liver, gut)

The peripheral metabolism of L-DOPA significantly impacts its bioavailability and the incidence of side effects. L-DOPA is primarily metabolized in peripheral organs, such as the small intestine and liver, by the enzyme aromatic L-amino acid decarboxylase (AADC) into dopamine before it reaches the brain. nih.govpenpublishing.net This peripheral conversion reduces the amount of L-DOPA available to cross the blood-brain barrier and can lead to adverse effects mediated by peripheral dopamine. nih.govnih.govmims.comresearchgate.net Catechol-O-methyltransferase (COMT) is another enzyme involved in peripheral L-DOPA metabolism. nih.gov

Research into L-DOPA metabolism in peripheral organs is crucial for understanding how deuteration in this compound might alter these processes. Studies have shown that even with the co-administration of AADC inhibitors like carbidopa, a significant portion of L-DOPA is still metabolized peripherally. nih.govparkinson.orgbiocodexmicrobiotainstitute.com The gut microbiota has also been identified as playing a role in L-DOPA metabolism, with certain bacteria capable of converting L-DOPA to dopamine and further to m-tyramine. nih.govparkinson.orgbiocodexmicrobiotainstitute.com

Future research directions for this compound metabolism in peripheral organs could involve:

Detailed comparative studies of the metabolic pathways and rates of this compound versus non-deuterated L-DOPA in isolated peripheral organs like the liver, kidney, and sections of the gut.

Investigating the specific enzymes involved in this compound metabolism in these organs and determining if the deuterium substitution affects enzyme kinetics or substrate affinity.

Exploring the interaction between this compound and the gut microbiota to understand if deuteration alters the metabolic activity of intestinal bacteria on the compound. nih.govparkinson.orgbiocodexmicrobiotainstitute.com

Utilizing advanced analytical techniques, such as mass spectrometry imaging, to visualize the distribution and metabolism of this compound and its metabolites within peripheral tissues. researchgate.net

Understanding the peripheral metabolic profile of this compound is essential for predicting its bioavailability, optimizing dosing strategies, and potentially reducing peripheral side effects compared to conventional L-DOPA.

Role of Deuterated L-DOPA in Studying Metabolic Disorders in Animal Models

Deuterated compounds, including this compound, serve as valuable tools in pharmacological and metabolic research due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic cleavage compared to a carbon-hydrogen bond. This property can lead to altered metabolism and potentially prolonged half-lives. ki.se

Animal models are widely used to study metabolic disorders and the pharmacokinetics of therapeutic compounds. Deuterated L-DOPA, such as D3-L-DOPA, has been used in animal models of Parkinson's disease to investigate its effects on dopamine output and metabolism. ki.senih.govnih.gov Studies in rodent models have indicated that deuterated L-DOPA can enhance striatal dopamine output more effectively than non-deuterated L-DOPA, potentially due to slower breakdown by enzymes like monoamine oxidase (MAO). ki.senih.govnih.gov This suggests that deuterated L-DOPA could be a useful probe for studying the impact of altered metabolic rates on neurotransmitter dynamics in the context of metabolic disorders affecting the dopaminergic system.

Future research avenues for using deuterated L-DOPA in studying metabolic disorders in animal models include:

Employing this compound in models of metabolic disorders that impact amino acid or neurotransmitter metabolism to trace altered metabolic pathways.

Using this compound in pharmacokinetic studies in animal models of liver or kidney dysfunction to understand how impaired peripheral metabolism affects its distribution and brain availability.

Investigating the long-term effects of this compound administration on metabolic markers and pathways in animal models of neurodegenerative or metabolic diseases.

Utilizing this compound in conjunction with metabolomics techniques to gain comprehensive insights into the metabolic fate of the compound and its impact on endogenous metabolic profiles in disease states.

The use of this compound in animal models provides a powerful approach to dissect the role of metabolic enzymes and pathways in health and disease, offering insights that may be translatable to human conditions.

Challenges and Opportunities in the Synthesis, Analysis, and Biological Application of this compound

The synthesis, analysis, and biological application of this compound present unique challenges and opportunities.

Synthesis:

Challenges: The specific and controlled incorporation of deuterium atoms at desired positions in the L-DOPA molecule can be synthetically challenging, often requiring specialized reagents and multi-step procedures. academie-sciences.fr Achieving high isotopic purity is also critical. Traditional chemical synthesis methods for L-DOPA can be complicated, require multiple steps, and may involve toxic reagents or produce toxic byproducts. innoget.com

Opportunities: Development of more efficient and stereoselective synthetic routes for this compound with high isotopic enrichment. academie-sciences.frinnoget.com Exploring enzymatic or biocatalytic approaches for deuteration, which could offer greener and more specific synthesis methods. innoget.com The demand for isotopically labeled compounds in research drives innovation in synthetic methodologies.

Analysis:

Challenges: Analyzing deuterated compounds like this compound requires analytical techniques capable of distinguishing between isotopologues (molecules with the same chemical formula but different isotopic composition). mdpi.comresearchgate.net Quantifying this compound and its deuterated metabolites in complex biological matrices (e.g., plasma, tissue homogenates) at low concentrations can be challenging due to potential interference from endogenous compounds or non-deuterated L-DOPA if present. mdpi.comresearchgate.net

Opportunities: Advancement in mass spectrometry-based techniques (e.g., LC-MS/MS) for sensitive and specific detection and quantification of this compound and its metabolites. mdpi.comresearchgate.net Development of standardized analytical protocols for this compound analysis in various research settings. mdpi.comresearchgate.net Utilizing techniques like NMR spectroscopy for verifying the position and extent of deuteration.

Biological Application:

Challenges: Translating findings from studies using this compound in animal models to human physiology requires careful consideration of species differences in metabolism and pharmacokinetics. The cost and availability of highly isotopically enriched this compound can be a limitation for large-scale studies. Ensuring the long-term stability of this compound in various biological matrices and formulations is important for accurate research findings. L-DOPA itself has a short half-life and poor solubility, posing challenges for delivery, which might also apply to this compound. academie-sciences.frmdpi.com

Opportunities: this compound offers a valuable tool for conducting stable isotope tracing studies in vivo and in vitro to gain detailed insights into L-DOPA metabolic flux in different physiological and pathological conditions. It can be used to study the impact of genetic polymorphisms or disease states on L-DOPA metabolism. frontiersin.org Deuterated L-DOPA derivatives are being explored for their potential as therapeutics with improved pharmacokinetic profiles. ki.senih.govguidetopharmacology.org this compound can serve as an internal standard for the accurate quantification of endogenous L-DOPA in biological samples using mass spectrometry.

The continued development of synthetic and analytical methods, coupled with careful experimental design in biological studies, will be key to fully leveraging the potential of this compound in advancing our understanding of L-DOPA metabolism and its role in health and disease.

Q & A

Q. What are the critical considerations for synthesizing and validating L-DOPA-d6 in preclinical studies?

Methodological Answer:

  • Synthesis : Use deuteration techniques (e.g., catalytic exchange or enzymatic methods) to replace six hydrogen atoms with deuterium in the L-DOPA structure. Validate isotopic purity via nuclear magnetic resonance (NMR) or high-resolution mass spectrometry (HRMS) .
  • Stability Testing : Assess deuterium retention under physiological conditions (pH, temperature) using liquid chromatography-mass spectrometry (LC-MS) to ensure isotopic integrity during experiments.
  • Ethical Compliance : Follow institutional guidelines for handling deuterated compounds, including waste disposal and exposure protocols.

Q. How can researchers optimize LC-MS/MS protocols for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Preparation : Use protein precipitation with deuterated internal standards (e.g., L-DOPA-d8) to minimize matrix effects.
  • Chromatography : Employ hydrophilic interaction liquid chromatography (HILIC) to resolve this compound from endogenous metabolites.
  • Calibration : Validate linearity (1–1000 ng/mL) and limit of quantification (LOQ) using spiked plasma/brain homogenate samples .

Advanced Research Questions

Q. How do deuterium isotope effects influence the pharmacokinetics of this compound compared to non-deuterated L-DOPA?

Methodological Answer:

  • Kinetic Studies : Compare absorption rates (Cmax, Tmax) and metabolic half-life in rodent models using compartmental pharmacokinetic modeling.
  • Isotope Effect Mitigation : Adjust dosing regimens if deuterium substitution slows metabolism (e.g., via CYP450 enzymes). Validate using stable isotope tracing in microsomal assays .

Q. What strategies resolve contradictory data on this compound’s efficacy in Parkinson’s disease models?

Methodological Answer:

  • Meta-Analysis : Systematically review preclinical studies (e.g., Rotarod tests, dopamine release assays) to identify variables like dosing schedules or animal strain differences.
  • Mechanistic Validation : Use positron emission tomography (PET) with [18F]DOPA to correlate this compound uptake with striatal dopamine levels .

Q. How can researchers design longitudinal studies to assess this compound’s neuroprotective effects without confounding variables?

Methodological Answer:

  • Control Groups : Include cohorts receiving non-deuterated L-DOPA and placebo.
  • Endpoint Selection : Measure biomarkers like α-synuclein aggregation and glutathione levels alongside behavioral outcomes.
  • Blinding : Implement double-blinding for treatment administration and data analysis .

Q. What ethical and methodological challenges arise when translating this compound studies from animal models to human trials?

Methodological Answer:

  • Ethical Review : Submit protocols to institutional review boards (IRBs) addressing deuterium’s long-term safety profile.
  • Dose Escalation : Use allometric scaling from animal data (e.g., mg/kg to mg/m²) while monitoring for isotope-related toxicity in Phase I trials .

Methodological Frameworks for Research Design

Q. Which frameworks (e.g., PICOT, FINER) are suitable for formulating hypotheses about this compound’s mechanism of action?

Methodological Answer:

  • PICOT Framework :
  • Population : Parkinson’s disease patients (or 6-OHDA-lesioned rodents).
  • Intervention : Oral administration of this compound (20 mg/kg).
  • Comparison : Non-deuterated L-DOPA.
  • Outcome : Striatal dopamine concentration (measured via microdialysis).
  • Time : 12-week longitudinal study.
    • FINER Criteria : Ensure hypotheses are Feasible (resources for deuterated compound synthesis), Interesting (novel isotope effects), Novel (untested neuroprotection claims), Ethical (IRB approval), and Relevant (translational potential) .

Data Management and Reproducibility

Q. How should researchers manage and share datasets from this compound studies to ensure reproducibility?

Methodological Answer:

  • Metadata Documentation : Include synthesis protocols, LC-MS parameters, and animal housing conditions using FAIR (Findable, Accessible, Interoperable, Reusable) principles.
  • Repository Use : Upload raw data to platforms like Zenodo or Figshare with digital object identifiers (DOIs).
  • Ethical Compliance : Anonymize human data and obtain informed consent for public sharing .

Cross-Disciplinary Applications

Q. Can this compound be integrated with computational models to predict dopamine dynamics in neurodegenerative diseases?

Methodological Answer:

  • In Silico Modeling : Use pharmacokinetic-pharmacodynamic (PK-PD) models (e.g., NONMEM) parameterized with this compound kinetic data.
  • Validation : Compare simulated dopamine release patterns with empirical PET or microdialysis data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.